Product packaging for Tecovirimat metabolite M4(Cat. No.:CAS No. 68422-98-0)

Tecovirimat metabolite M4

Cat. No.: B15193497
CAS No.: 68422-98-0
M. Wt: 204.22 g/mol
InChI Key: FKJJFXNAYYRHSY-OVNJMVFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tecovirimat metabolite M4 is a major human metabolite of the antiviral drug Tecovirimat, which is approved for the treatment of smallpox and other orthopoxvirus infections[a]. Following administration of Tecovirimat, the M4 metabolite is formed through a two-step process involving hydrolysis mediated by the enzymes UGT1A1 and UGT1A4, followed by degradation[a]. It is identified chemically as (1R,2R,6S,7S,8S,10R)-4-amino-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene-3,5-dione, with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol[c]. Research indicates that M4 is a pharmacologically inactive metabolite[a]. In clinical studies, the glucuronidated form of M4 was one of the most abundant components excreted in urine, accounting for a mean of 30.3% of the administered Tecovirimat dose[a]. This makes this compound a critical reference standard for in vitro research applications. Its primary research value lies in: - Metabolism and Pharmacokinetic Studies : Investigating the metabolic pathways and bioavailability of the parent drug, Tecovirimat[a]. - Drug-Drug Interaction Profiling : As a metabolite formed via specific UGT enzymes, it is useful for studying potential interactions with other drugs that may induce or inhibit these pathways[c]. - Analytical Method Development : Serving as a critical standard for the quantitative bioanalysis of Tecovirimat and its metabolites in biological samples using techniques like LC-MS/MS[c]. This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B15193497 Tecovirimat metabolite M4 CAS No. 68422-98-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68422-98-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(1R,2R,6S,7S,8S,10R)-4-amino-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+

InChI Key

FKJJFXNAYYRHSY-OVNJMVFWSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N

Origin of Product

United States

Foundational & Exploratory

Tecovirimat Metabolite M4: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecovirimat, an essential antiviral for the treatment of orthopoxvirus infections, undergoes significant metabolism in vivo. This technical guide provides an in-depth analysis of its major human metabolite, M4. Herein, we delineate the chemical structure of M4, summarize its pharmacokinetic profile in comparison to the parent drug, and detail the experimental methodologies utilized for its identification and quantification. This document is intended to serve as a critical resource for researchers engaged in the study of Tecovirimat's metabolism and its implications for drug efficacy and safety.

Chemical Structure of Tecovirimat Metabolite M4

Metabolite M4 is the product of the hydrolysis of the amide bond in Tecovirimat, a reaction catalyzed by the UDP-glucuronosyltransferases UGT1A1 and UGT1A4.[1] This biotransformation results in the removal of the 4-(trifluoromethyl)benzoyl group. The chemical name of M4 is N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine.[1][2]

The core structure is a fused tetracyclic system that includes an ethenocyclopropane moiety and an isoindole-dione group.[3] The stereochemistry of this complex scaffold has been confirmed as (3aα,4β,4aα,5aα,6β,6aα) through X-ray crystallography and nuclear magnetic resonance (NMR) studies.[3]

Key Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[3][4]
Molecular Weight 204.22 g/mol [3][4]
Systematic Name N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine[2]

Metabolic Pathway of Tecovirimat to M4

The formation of metabolite M4 is a primary step in the metabolism of Tecovirimat. Following oral administration, Tecovirimat is absorbed and subsequently metabolized. The initial and critical step in the formation of M4 is the enzymatic hydrolysis of the amide linkage. This is followed by glucuronidation, leading to its excretion.

Tecovirimat_Metabolism Tecovirimat Tecovirimat (C₁₉H₁₅F₃N₂O₃) M4 Metabolite M4 (C₁₁H₁₂N₂O₂) Tecovirimat->M4 Hydrolysis (UGT1A1, UGT1A4) M4_Glucuronide M4-Glucuronide M4->M4_Glucuronide Glucuronidation Excretion Urinary Excretion M4_Glucuronide->Excretion

Metabolic conversion of Tecovirimat to its M4 metabolite.

Pharmacokinetic Profile

Metabolite M4 is considered a major circulating metabolite of Tecovirimat, although it is pharmacologically inactive against orthopoxviruses.[5] Its plasma exposure, as measured by the area under the curve (AUC), is significant relative to the parent compound.

Comparative Pharmacokinetic Parameters of Tecovirimat and Metabolite M4

ParameterTecovirimat (600 mg, oral)Metabolite M4Source
Tmax (hours) 6Not Reported[3]
Plasma Protein Binding 77-82%Undetectable[3]
Steady-State AUC₂₄ ~29,816 hr*ng/mL~76% of Tecovirimat AUC₂₄[1][5]

Experimental Protocols

The identification and quantification of Tecovirimat and its metabolites have been achieved through a combination of chromatographic and spectroscopic techniques.

Sample Preparation for LC-MS/MS Analysis

A common method for the extraction of Tecovirimat and its metabolites from human plasma involves protein precipitation.

  • Aliquot Plasma: 50 µL of human plasma is used as the starting material.

  • Protein Precipitation: Addition of 50 µL of methanol to the plasma sample.

  • Vortexing: The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the analyte of interest, is carefully transferred to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

A validated LC-MS/MS method is employed for the quantitative analysis of Tecovirimat in plasma, which can be adapted for its metabolites.

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites to ensure selectivity and sensitivity. For Tecovirimat, a commonly monitored transition is m/z 375.1 → 282.9.[6]

Structural Elucidation

The definitive structure of metabolite M4 was determined using a combination of advanced spectroscopic and crystallographic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the accurate mass and elemental composition, confirming the molecular formula C₁₁H₁₂N₂O₂.[3] Fragmentation patterns provided initial structural clues.[3]

  • Infrared (IR) Spectroscopy: Showed characteristic absorption bands for the carbonyl (C=O) and amide (C-N) functional groups, consistent with the isoindole-dione structure.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were instrumental in elucidating the complex polycyclic structure and the stereochemical arrangement of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the unambiguous three-dimensional structure and confirmed the absolute stereochemistry of M4.[3]

Logical Workflow for Metabolite Identification

The process of identifying and characterizing a drug metabolite like M4 follows a structured workflow, beginning with in vivo studies and culminating in detailed structural analysis.

Metabolite_Identification_Workflow cluster_in_vivo In Vivo Studies cluster_analytical Analytical Screening cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation A Dosing of Tecovirimat in Human Subjects B Collection of Biological Samples (Plasma, Urine) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis for Metabolite Profiling C->D E Preparative HPLC D->E Putative Metabolite Detected F High-Resolution MS E->F G NMR Spectroscopy (1D and 2D) F->G I Identification of Metabolite M4 F->I H X-ray Crystallography G->H G->I H->I

Workflow for the identification and characterization of M4.

Conclusion

The characterization of Tecovirimat's metabolite M4 is a crucial aspect of understanding the drug's overall disposition in the human body. While pharmacologically inactive, its significant presence in circulation underscores the importance of the hydrolytic metabolic pathway. The analytical methods detailed herein provide a robust framework for the continued study of Tecovirimat's metabolism and for the development of future antiviral agents. This comprehensive technical guide serves as a foundational resource for scientists and researchers in the field of drug development and infectious diseases.

References

Tecovirimat M4 Metabolite Formation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat is an antiviral drug approved for the treatment of smallpox, monkeypox, and cowpox. Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, which is crucial for the formation of extracellular enveloped virus, thereby preventing cell-to-cell and long-range dissemination of the virus within the host.[1][2] The metabolic fate of Tecovirimat in the body is a critical aspect of its pharmacological profile. This technical guide provides a detailed examination of the formation pathway of its major metabolite, M4.

Metabolic Pathway of Tecovirimat to M4

The primary metabolic transformation of Tecovirimat to its M4 metabolite occurs via amide hydrolysis .[3] This reaction involves the cleavage of the amide bond in the Tecovirimat molecule. In addition to M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine), this hydrolysis also yields 4-(trifluoromethyl)benzoic acid (TFMBA).[3] The M4 metabolite can be further metabolized through deamination to form the M5 metabolite (3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene).[3][4]

While Tecovirimat also undergoes glucuronidation mediated by UGT1A1 and UGT1A4, the initial formation of the M4 metabolite is attributed to hydrolysis.[4][5][6] It is important to note that Tecovirimat is not a significant substrate for major hepatic cytochrome P450 (CYP) isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 for its primary metabolism.[3] The major metabolites of Tecovirimat, including M4, are considered pharmacologically inactive against orthopoxviruses.[3][5]

The diagram below illustrates the hydrolytic cleavage of Tecovirimat to form the M4 metabolite and TFMBA.

Tecovirimat_M4_Formation Tecovirimat Tecovirimat Hydrolysis Amide Hydrolysis Tecovirimat->Hydrolysis M4 M4 Metabolite (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine) TFMBA TFMBA (4-(trifluoromethyl)benzoic acid) Hydrolysis->M4 Hydrolysis->TFMBA

Tecovirimat M4 Formation Pathway

Quantitative Pharmacokinetics of the M4 Metabolite

Following oral administration of Tecovirimat, the M4 metabolite is a major circulating component. Quantitative data from pharmacokinetic studies provide insight into the extent of this metabolic conversion.

AnalyteParameterValue
M4 Metabolite AUC24 (steady-state) relative to Tecovirimat~76%
M5 Metabolite AUC24 (steady-state) relative to Tecovirimat~42%
TFMBA AUC24 (steady-state) relative to Tecovirimat~520%
Data is based on a Tecovirimat dosage of 600 mg twice daily.[3]

Excretion of the M4 Metabolite

The M4 metabolite, along with the parent drug, undergoes further phase II metabolism, primarily glucuronidation. A significant portion of the administered Tecovirimat dose is excreted in the urine as glucuronidated metabolites. Notably, the glucuronide conjugate of the M4 metabolite is one of the most abundant components found in urine, indicating that this metabolic pathway is a major route of elimination.[4]

Experimental Methodologies

The identification and quantification of Tecovirimat and its metabolites are typically performed using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Metabolite Quantification in Plasma

The following diagram outlines a typical workflow for the quantification of the M4 metabolite in plasma samples from clinical or preclinical studies.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_processing Data Interpretation A Blood Sample Collection (e.g., from clinical trial participants) B Plasma Separation (Centrifugation) A->B C Protein Precipitation (e.g., with acetonitrile) B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Chromatographic Peak Integration F->G H Concentration Calculation (using standard curves) G->H I Pharmacokinetic Modeling H->I

Workflow for M4 Metabolite Quantification
Key Steps in the Bioanalytical Method:

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest (Tecovirimat and its metabolites), is then collected for analysis.

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. The analytes are separated based on their physicochemical properties as they pass through a stationary phase (the LC column).

  • Mass Spectrometric Detection: Following separation, the analytes are introduced into a tandem mass spectrometer. This instrument ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive detection and quantification.

  • Data Analysis: The data from the LC-MS/MS is processed to determine the concentration of the M4 metabolite in the original plasma sample. This is typically done by comparing the response of the analyte to a standard curve prepared with known concentrations of a reference standard.

Conclusion

The formation of the M4 metabolite is a key step in the metabolism of Tecovirimat, occurring through amide hydrolysis. While pharmacologically inactive, M4 is a major circulating metabolite and its glucuronidated conjugate is a primary component of urinary excretion. Understanding this metabolic pathway is essential for a comprehensive assessment of the drug's disposition and for the design and interpretation of drug-drug interaction studies. The use of robust bioanalytical methods like LC-MS/MS is crucial for the accurate quantification of Tecovirimat and its metabolites in biological matrices.

References

In vivo metabolism of Tecovirimat to M4

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vivo Metabolism of Tecovirimat to M4

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is an antiviral drug that is approved for the treatment of smallpox.[1] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of extracellular enveloped virions and, consequently, the spread of the virus.[2][3] Understanding the in vivo metabolism of Tecovirimat is crucial for optimizing its therapeutic use and for anticipating potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of Tecovirimat, with a specific focus on its conversion to the M4 metabolite.

Metabolic Pathways of Tecovirimat

The primary metabolic pathways for Tecovirimat in vivo are amide hydrolysis and glucuronidation.[4] It is not significantly metabolized by the major hepatic cytochrome P450 (CYP) isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[5] The main routes of elimination are through metabolism and renal excretion.[6] Following oral administration, approximately 72% of the dose is excreted in the urine, primarily as metabolites, while about 23% is recovered in the feces, mostly as the unchanged parent drug.[5]

Formation of the M4 Metabolite

The M4 metabolite, N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4 yl}amine, is a major circulating metabolite of Tecovirimat.[5][6] It is formed through the amide hydrolysis of the parent drug.[5] The M4 metabolite is pharmacologically inactive against orthopoxviruses.[4][5]

Other Major Metabolites

Besides M4, other significant metabolites of Tecovirimat have been identified:

  • TFMBA (4-(trifluoromethyl)benzoic acid): This is the most abundant metabolite, also formed via amide hydrolysis.[4][5]

  • M5: This metabolite is formed from the further deamination of M4.[5]

  • Glucuronide Conjugates: Both Tecovirimat and its M4 metabolite can undergo glucuronidation, which are then excreted in the urine.[7] UGT1A1 and UGT1A4 are the primary enzymes responsible for this conjugation.[4][6]

The diagram below illustrates the primary metabolic pathway of Tecovirimat.

Tecovirimat_Metabolism Tecovirimat Tecovirimat M4 M4 Metabolite (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4 yl}amine) Tecovirimat->M4 Amide Hydrolysis TFMBA TFMBA (4-(trifluoromethyl)benzoic acid) Tecovirimat->TFMBA Amide Hydrolysis Glucuronides Glucuronide Conjugates Tecovirimat->Glucuronides UGT1A1/UGT1A4 M5 M5 Metabolite M4->M5 Deamination M4->Glucuronides Glucuronidation Excretion Urinary Excretion Glucuronides->Excretion

Primary metabolic pathway of Tecovirimat.

Pharmacokinetics of Tecovirimat and its Metabolites

The pharmacokinetic properties of Tecovirimat and its major metabolites have been characterized in healthy human volunteers. The drug exhibits an apparent half-life of approximately 21 hours.[5]

Quantitative Data

The following table summarizes the steady-state pharmacokinetic parameters for Tecovirimat and its major metabolites following oral administration of 600 mg twice daily.[5]

CompoundAUC24 (% of Tecovirimat)
Tecovirimat 100%
M4 ~76%
M5 ~42%
TFMBA ~520%

AUC24: Area under the plasma concentration-time curve over a 24-hour period at steady state.

Experimental Protocols

The study of Tecovirimat's in vivo metabolism has involved a combination of human clinical trials and preclinical animal models.

Mass Balance and Pharmacokinetic Studies in Humans

A key study to elucidate the metabolic fate of Tecovirimat was a mass balance trial in healthy volunteers.[5]

  • Study Design: An open-label, single-dose study.

  • Methodology:

    • Administration of a single oral dose of [14C]-labeled Tecovirimat.

    • Collection of plasma, urine, and feces over a specified period.

    • Quantification of total radioactivity in the collected samples to determine mass balance and routes of excretion.

    • Analysis of plasma, urine, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Tecovirimat and its metabolites.[8][9][10][11][12]

The general workflow for a human pharmacokinetic study of Tecovirimat is depicted below.

PK_Study_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration of Tecovirimat Subject_Recruitment->Dosing Sample_Collection Serial Blood Sample Collection Dosing->Sample_Collection Plasma_Processing Plasma Separation Sample_Collection->Plasma_Processing Extraction Sample Extraction Plasma_Processing->Extraction LC_MSMS LC-MS/MS Analysis for Tecovirimat and Metabolites Extraction->LC_MSMS PK_Modeling Pharmacokinetic Modeling LC_MSMS->PK_Modeling Data_Interpretation Data Interpretation and Reporting PK_Modeling->Data_Interpretation

Workflow for a human pharmacokinetic study of Tecovirimat.
In Vivo Efficacy and Toxicology Studies in Animals

Pivotal efficacy studies for Tecovirimat were conducted in non-human primates and rabbits under the FDA's "Animal Rule".[7][13][14]

  • Animal Models:

    • Non-human primates (cynomolgus monkeys) infected with monkeypox virus.[7][13]

    • Rabbits infected with rabbitpox virus.[7][13]

  • Methodology:

    • Animals were challenged with a lethal dose of the respective orthopoxvirus.

    • Treatment with Tecovirimat was initiated at various time points post-infection.

    • Endpoints included survival rates, viral load reduction, and lesion formation.[7]

  • Toxicology: Safety pharmacology and toxicology studies were conducted in mice, dogs, and non-human primates to determine the safety profile of the drug.[13]

Drug-Drug Interaction Potential

While not a substrate for CYP enzymes, Tecovirimat and its M4 metabolite have been shown to be inducers of CYP3A.[6][7] Tecovirimat is also a weak inducer of CYP2B6.[7] This induction can potentially reduce the therapeutic effect of co-administered drugs that are substrates for these enzymes.

The logical relationship of this induction is shown in the diagram below.

CYP_Induction Tecovirimat Tecovirimat CYP3A CYP3A Enzymes Tecovirimat->CYP3A Induces CYP2B6 CYP2B6 Enzymes Tecovirimat->CYP2B6 Weakly Induces M4 M4 Metabolite M4->CYP3A Induces Substrate_Drugs Co-administered Substrate Drugs CYP3A->Substrate_Drugs Metabolizes CYP2B6->Substrate_Drugs Metabolizes Decreased_Efficacy Decreased Efficacy of Substrate Drugs Substrate_Drugs->Decreased_Efficacy Leads to

References

Pharmacokinetics of Tecovirimat Metabolite M4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat is an antiviral drug approved for the treatment of smallpox. Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of extracellular enveloped virus. The pharmacokinetics of the parent drug, tecovirimat, have been well-characterized; however, a comprehensive understanding of its metabolites is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the pharmacokinetics of the major tecovirimat metabolite, M4. M4, along with other metabolites, is considered to be without antiviral activity against orthopoxviruses.[1]

Metabolic Pathway of Tecovirimat

Tecovirimat undergoes metabolism in the body, with M4 being a significant circulating metabolite. The formation of M4 occurs through amide hydrolysis of the parent tecovirimat molecule. Subsequently, M4 is further metabolized via deamination to form another metabolite, M5.[1]

Metabolic Pathway of Tecovirimat to M4 and M5 tecovirimat Tecovirimat M4 Metabolite M4 tecovirimat->M4 Amide Hydrolysis M5 Metabolite M5 M4->M5 Deamination

Metabolic conversion of tecovirimat.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the tecovirimat metabolite M4 following oral administration of tecovirimat 600 mg twice daily in healthy adult volunteers. The data are presented as geometric means with the coefficient of variation (%CV).

Table 1: Pharmacokinetic Parameters of this compound on Day 1

ParameterGeometric Mean (%CV)
Cmax (ng/mL)904 (61%)
AUC0-24 (ng*h/mL)11260 (62%)
Tmax (h)~24

Data sourced from a pivotal pharmacokinetic and safety trial in healthy adult volunteers.

Table 2: Steady-State Pharmacokinetic Parameters of this compound on Day 14

ParameterGeometric Mean (%CV)
Cmax (ng/mL)1126 (46%)
AUC0-24 (ng*h/mL)1538 (38%)
Tmax (h)11

Data sourced from a pivotal pharmacokinetic and safety trial in healthy adult volunteers.

At steady-state, the area under the curve over a 24-hour period (AUC24) for the M4 metabolite is approximately 76% of the parent drug, tecovirimat.[1]

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from a pivotal safety and pharmacokinetic study (SIGA-246-008) and a mass balance study (SIGA-246-009) conducted in healthy adult volunteers. While the full, detailed study protocols are not publicly available, the following is a summary of the likely methodologies based on regulatory submissions and published literature.

Study Design
  • Pivotal Pharmacokinetic and Safety Study (based on SIGA-246-008): This was likely a randomized, double-blind, placebo-controlled, multicenter study in healthy adult volunteers. Participants would have received tecovirimat 600 mg orally twice daily for 14 days. Blood samples for pharmacokinetic analysis of tecovirimat and its metabolites, including M4, were likely collected at pre-defined time points on Day 1 and Day 14 to determine single-dose and steady-state pharmacokinetics.

  • Mass Balance Study (based on SIGA-246-009): This was an open-label study in healthy male subjects who received a single oral dose of radiolabeled ([14C]) tecovirimat. The study aimed to determine the absorption, metabolism, and excretion of tecovirimat by collecting and analyzing plasma, urine, and feces over a specified period.

Bioanalytical Method

The quantification of tecovirimat and its metabolite M4 in plasma samples was likely performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A typical protocol for such an analysis would involve the following steps:

General Bioanalytical Workflow for M4 Quantification sample Plasma Sample Collection extraction Protein Precipitation/ Liquid-Liquid Extraction sample->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification analysis->quantification

Bioanalytical workflow for M4.
  • Sample Preparation: Plasma samples would be processed to remove proteins and other interfering substances. This is commonly achieved through protein precipitation with a solvent like acetonitrile or methanol, or through liquid-liquid extraction. An internal standard would be added at this stage for accurate quantification.

  • Chromatographic Separation: The prepared samples would be injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes (tecovirimat and M4) are separated from other components in the sample on a C18 analytical column.

  • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of tecovirimat and M4, ensuring high selectivity and sensitivity.

  • Method Validation: The bioanalytical method would have been validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability. This validation would include assessments of linearity, lower limit of quantification (LLOQ), recovery, and matrix effects.

References

The Biological Inactivity of Tecovirimat Metabolite M4: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecovirimat is a potent antiviral agent approved for the treatment of smallpox and other orthopoxvirus infections. Its mechanism of action involves the inhibition of the viral protein VP37, which is essential for the formation of the extracellular enveloped virus and subsequent cell-to-cell spread. The metabolic fate of Tecovirimat in vivo leads to the formation of several metabolites, with the M4 metabolite being one of the major derivatives. This technical guide provides an in-depth analysis of the biological inactivity of the Tecovirimat M4 metabolite, summarizing available data, outlining relevant experimental protocols, and visualizing the metabolic and mechanistic pathways. Regulatory evaluation by the U.S. Food and Drug Administration (FDA) has concluded that the major metabolites of Tecovirimat, including M4, are pharmacologically inactive against orthopoxviruses[1].

Introduction to Tecovirimat and its Metabolism

Tecovirimat (also known as TPOXX® or ST-246) is a first-in-class antiviral drug that targets the highly conserved orthopoxvirus VP37 protein[2]. By inhibiting VP37, Tecovirimat effectively blocks the formation of egress-competent enveloped virions, thereby preventing the spread of the virus within the host[2][3].

Following oral administration, Tecovirimat undergoes metabolism, primarily through hydrolysis and glucuronidation, leading to the formation of several metabolites[2][4]. The major metabolites identified are M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine), M5, and 4-(trifluoromethyl)benzoic acid (TFMBA)[2][4]. A comprehensive understanding of the pharmacological activity of these metabolites is crucial for a complete characterization of the drug's in vivo profile.

Biological Activity Data: Tecovirimat vs. M4 Metabolite

Extensive in vitro and in vivo studies have established the potent antiviral activity of the parent drug, Tecovirimat. In contrast, its major metabolite, M4, has been determined to be biologically inactive. The FDA's pharmacology review of the New Drug Application (NDA) for Tecovirimat explicitly states that the major metabolites, including M4, M5, and TFMBA, do not possess antiviral activity against orthopoxviruses[1].

CompoundVirusAssay TypeEC50 (µM)Reference
Tecovirimat Vaccinia virusCytopathic Effect (CPE) Inhibition0.01[4]
Cowpox virusCytopathic Effect (CPE) Inhibition0.48[4]
Ectromelia virusCytopathic Effect (CPE) Inhibition0.05[4]
Monkeypox virusPlaque Reduction0.014 - 0.039[4]
Variola virusCytopathic Effect (CPE) Inhibition0.016 - 0.067[4]
M4 Metabolite OrthopoxvirusesNot ApplicableInactive[1]

Experimental Protocols for Activity Assessment

The determination of the antiviral activity of Tecovirimat and the corresponding inactivity of its M4 metabolite would have been conducted using a panel of standardized in vitro assays. Below are detailed methodologies for key experiments typically employed in this type of evaluation.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for assessing the ability of a compound to protect host cells from virus-induced damage and death.

  • Objective: To determine the concentration of a compound required to inhibit the virus-induced destruction of a cell monolayer by 50% (EC50).

  • Methodology:

    • Cell Seeding: A suitable host cell line (e.g., Vero cells) is seeded into 96-well plates and incubated to form a confluent monolayer.

    • Compound Preparation: The test compounds (Tecovirimat and M4 metabolite) are serially diluted to a range of concentrations.

    • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a predetermined titer of an orthopoxvirus (e.g., Vaccinia virus). Following a brief adsorption period, the virus inoculum is removed, and fresh medium containing the serially diluted test compounds is added.

    • Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of observable cytopathic effects in the untreated virus control wells (typically 2-3 days).

    • Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or, more commonly, through the use of a cell viability dye (e.g., Neutral Red or a tetrazolium-based salt like MTT). The absorbance is read using a plate reader.

    • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the untreated virus control and uninfected cell control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay provides a more quantitative measure of a compound's ability to inhibit the production of infectious virus particles.

  • Objective: To determine the concentration of a compound that reduces the number of virus-induced plaques by 50% (IC50).

  • Methodology:

    • Cell Seeding: Confluent monolayers of a suitable host cell line are prepared in 6-well or 12-well plates.

    • Virus Inoculation: Serial dilutions of the virus stock are added to the cell monolayers to produce a countable number of plaques (typically 50-100 per well).

    • Compound Treatment: After a virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compounds. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques."

    • Incubation: The plates are incubated until plaques are visible.

    • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted.

    • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The IC50 value is determined from a dose-response curve.

VP37 Protein Binding/Dimerization Assay

Given Tecovirimat's known mechanism of action, a direct assessment of the M4 metabolite's ability to interact with the VP37 protein would provide definitive evidence of its inactivity.

  • Objective: To determine if the M4 metabolite can bind to and induce the dimerization of the VP37 protein, similar to Tecovirimat.

  • Methodology:

    • Protein Expression and Purification: The orthopoxvirus F13L gene, which encodes the VP37 protein, is expressed in a suitable system (e.g., bacterial or insect cells), and the recombinant VP37 protein is purified.

    • Binding Assay: Various biophysical techniques can be used to assess binding, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). In these assays, the purified VP37 protein is immobilized, and the test compounds are flowed over the surface to measure binding affinity.

    • Dimerization Assay: A proximity ligation assay (PLA) in cells expressing a tagged VP37 protein can be employed. This assay produces a fluorescent signal when two tagged proteins are in close proximity (i.e., dimerized). Cells would be treated with Tecovirimat (positive control) and the M4 metabolite to assess their ability to induce a signal.

    • Data Analysis: The results would indicate whether the M4 metabolite binds to VP37 and/or promotes its dimerization. A lack of binding or dimerization would confirm its inactivity at the molecular target level.

Visualization of Pathways and Workflows

Tecovirimat Metabolism

The following diagram illustrates the metabolic conversion of Tecovirimat to its major, inactive metabolites.

Tecovirimat_Metabolism Tecovirimat Tecovirimat (Active Antiviral) Metabolism Metabolism (Hydrolysis & Glucuronidation) Tecovirimat->Metabolism UGT UGT1A1, UGT1A4 Metabolism->UGT M4 M4 Metabolite (Inactive) Metabolism->M4 M5 M5 Metabolite (Inactive) Metabolism->M5 TFMBA TFMBA (Inactive) Metabolism->TFMBA

Caption: Metabolic pathway of Tecovirimat to its inactive metabolites.

Mechanism of Action and Inactivity

This diagram illustrates the mechanism of action of Tecovirimat and the inability of the M4 metabolite to perform the same function.

Mechanism_of_Action cluster_0 Tecovirimat (Active) cluster_1 M4 Metabolite (Inactive) Tecovirimat Tecovirimat VP37_dimer VP37 Dimer (Stabilized) Tecovirimat->VP37_dimer Binds & Stabilizes VP37_mono VP37 Monomer VP37_mono->VP37_dimer Wrapping_blocked Viral Wrapping Blocked VP37_dimer->Wrapping_blocked Leads to M4 M4 Metabolite VP37_mono2 VP37 Monomer M4->VP37_mono2 No Binding Wrapping_proceeds Viral Wrapping Proceeds VP37_mono2->Wrapping_proceeds

Caption: Contrasting effects of Tecovirimat and M4 on VP37.

Experimental Workflow for Activity Screening

This diagram outlines the general workflow for screening the antiviral activity of a compound and its metabolites.

Experimental_Workflow start Start: Obtain Test Compounds (Tecovirimat & M4) cpe_assay Cytopathic Effect (CPE) Inhibition Assay start->cpe_assay plaque_assay Plaque Reduction Assay start->plaque_assay cytotoxicity Cytotoxicity Assay (on host cells) start->cytotoxicity data_analysis Data Analysis (Calculate EC50/IC50) cpe_assay->data_analysis plaque_assay->data_analysis cytotoxicity->data_analysis conclusion Conclusion on Antiviral Activity data_analysis->conclusion

Caption: Workflow for in vitro antiviral activity assessment.

Conclusion

The available evidence, supported by regulatory review, definitively concludes that the M4 metabolite of Tecovirimat is biologically inactive against orthopoxviruses[1]. While the parent drug, Tecovirimat, effectively inhibits the function of the essential viral protein VP37, the structural changes that occur during its metabolism to the M4 form abrogate this activity. This lack of antiviral activity in its major metabolites is a key characteristic of Tecovirimat's pharmacological profile, ensuring that the observed in vivo efficacy is directly attributable to the parent compound. For drug development professionals, this underscores the importance of a thorough evaluation of metabolite activity to fully characterize a drug candidate's mechanism of action and overall therapeutic contribution.

References

The Role of Amide Hydrolysis in the Metabolism of Tecovirimat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (TPOXX®) is an antiviral drug approved for the treatment of smallpox, monkeypox, and cowpox.[1] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 protein, which is crucial for the formation of enveloped virions necessary for cell-to-cell spread.[2] Understanding the metabolic fate of Tecovirimat is paramount for optimizing its therapeutic use and ensuring patient safety. A key metabolic pathway for Tecovirimat is amide hydrolysis, a process that significantly influences the drug's pharmacokinetic profile and clearance. This technical guide provides an in-depth exploration of the role of amide hydrolysis in Tecovirimat metabolism, summarizing quantitative data, outlining experimental methodologies, and visualizing the metabolic pathways.

Metabolic Pathways of Tecovirimat

Tecovirimat undergoes extensive metabolism in the body, primarily through two main pathways: amide hydrolysis and glucuronidation.[3][4] The amide bond in the Tecovirimat molecule is susceptible to enzymatic cleavage, leading to the formation of several metabolites. In addition to hydrolysis, Tecovirimat and its metabolites can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A4, to facilitate their excretion.[3][4]

The Central Role of Amide Hydrolysis

Amide hydrolysis is a critical step in the biotransformation of Tecovirimat. This reaction breaks the amide linkage, resulting in the formation of pharmacologically inactive metabolites.[5] The primary products of amide hydrolysis are 4-(trifluoromethyl)benzoic acid (TFMBA) and a core amine metabolite, which is further metabolized.

The major metabolites resulting from the metabolic cascade initiated by amide hydrolysis are:

  • M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0(2,6)0.0(8,10)]dodec-11-en-4-yl}amine): This metabolite is formed through the hydrolysis of the amide bond of Tecovirimat.

  • M5 (3,5-dioxo-4-aminotetracyclo[5.3.2.0(2,6)0.0(8,10)]dodec-11-ene): M4 is further metabolized to M5 via deamination.[5]

  • 4-(trifluoromethyl)benzoic acid (TFMBA): This is the other major product of the initial amide hydrolysis of Tecovirimat and is the most abundant metabolite in terms of total exposure.[3][4]

These metabolites do not possess antiviral activity against orthopoxviruses.[5]

Quantitative Analysis of Tecovirimat Metabolism

Human mass balance studies have provided quantitative insights into the disposition of Tecovirimat and its metabolites. Following oral administration, the majority of the drug is eliminated as metabolites in the urine.

MetaboliteRelative Systemic Exposure (AUC24) at Steady State (% of Tecovirimat)Notes
M4 ~76%A major circulating metabolite formed by amide hydrolysis.[5]
M5 ~42%A major circulating metabolite formed from the deamination of M4.[5]
TFMBA ~520%The most abundant metabolite, accounting for 70.4% of total drug exposure.[3][4][5]

Data sourced from the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 208627.[5]

Experimental Methodologies

The characterization of Tecovirimat metabolism, including the role of amide hydrolysis, has been accomplished through a combination of in vivo and in vitro studies.

Human Mass Balance Study

A human mass balance study is a cornerstone for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Protocol Outline:

  • Subject Enrollment: Healthy volunteers are recruited for the study.

  • Drug Administration: A single oral dose of radiolabeled Tecovirimat (e.g., with 14C) is administered.

  • Sample Collection: Plasma, urine, and fecal samples are collected at predetermined time points over a specified period (e.g., up to 10 days).[5]

  • Radioactivity Measurement: The total radioactivity in each sample is quantified to determine the extent of absorption and the routes and rates of excretion.

  • Metabolite Profiling and Identification: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to separate the parent drug from its metabolites. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed to identify the chemical structures of the metabolites.

In Vitro Metabolism Studies

In vitro systems are utilized to identify the enzymes responsible for drug metabolism and to elucidate the metabolic pathways. For amide hydrolysis, human liver preparations are particularly relevant.

General Protocol using Human Liver Microsomes:

  • Preparation of Microsomes: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are prepared from donated human liver tissue through differential centrifugation.

  • Incubation: Tecovirimat is incubated with human liver microsomes in a buffered solution at 37°C. The reaction mixture also contains necessary cofactors, such as NADPH for oxidative metabolism, although amide hydrolysis may be mediated by esterases or other hydrolases present in the microsomal fraction.

  • Time-Course Analysis: Aliquots of the incubation mixture are taken at various time points.

  • Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a cold organic solvent like acetonitrile or methanol.

  • Sample Analysis: The samples are then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the disappearance of the parent drug and the formation of metabolites.

Analytical Methods

The quantification of Tecovirimat and its metabolites in biological matrices is predominantly achieved using LC-MS/MS.

General LC-MS/MS Method Parameters:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to remove proteins and other interfering substances from plasma or urine samples.

  • Chromatographic Separation: A reversed-phase HPLC column is typically used to separate Tecovirimat and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for the parent drug and each metabolite.

Visualizations

Tecovirimat Metabolic Pathway

Tecovirimat_Metabolism Metabolic Pathway of Tecovirimat via Amide Hydrolysis Tecovirimat Tecovirimat M4 Metabolite M4 (N-{3,5-dioxo-4-azatetracyclo...amine}) Tecovirimat->M4 Amide Hydrolysis TFMBA TFMBA (4-(trifluoromethyl)benzoic acid) Tecovirimat->TFMBA Amide Hydrolysis Glucuronides Glucuronide Conjugates Tecovirimat->Glucuronides Glucuronidation (UGT1A1/UGT1A4) M5 Metabolite M5 (3,5-dioxo-4-aminotetracyclo...ene) M4->M5 Deamination M4->Glucuronides Glucuronidation (UGT1A1/UGT1A4) Excretion Excretion (Urine) M5->Excretion TFMBA->Excretion Glucuronides->Excretion

Caption: Metabolic pathway of Tecovirimat focusing on amide hydrolysis.

Generalized Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow Generalized Workflow for In Vitro Metabolism Study of Tecovirimat Start Start Prepare_Microsomes Prepare Human Liver Microsomes Start->Prepare_Microsomes Incubation Incubate Tecovirimat with Microsomes and Cofactors (37°C) Prepare_Microsomes->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Terminate_Reaction Terminate Reaction (e.g., with cold acetonitrile) Time_Points->Terminate_Reaction Sample_Processing Process Samples (e.g., Centrifugation) Terminate_Reaction->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis: - Parent Drug Depletion - Metabolite Formation LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro Tecovirimat metabolism study.

Conclusion

Amide hydrolysis is a pivotal metabolic pathway for Tecovirimat, leading to the formation of several pharmacologically inactive metabolites, with TFMBA being the most abundant. The extensive metabolism of Tecovirimat underscores the importance of understanding its biotransformation for predicting its pharmacokinetic behavior and potential drug-drug interactions. The quantitative data derived from human mass balance studies, combined with insights from in vitro metabolic assays, provide a comprehensive picture of Tecovirimat's disposition. This technical guide serves as a valuable resource for researchers and drug development professionals involved in the study and application of this critical antiviral agent.

References

Tecovirimat and its M4 Metabolite: An In-depth Analysis of CYP2B6 Induction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tecovirimat, an antiviral agent approved for the treatment of smallpox, has been subject to rigorous evaluation of its drug-drug interaction potential. A key area of investigation has been its effect on the cytochrome P450 (CYP) enzyme system, particularly the induction of CYP2B6. While in vitro studies have demonstrated a significant potential for CYP2B6 induction by the major circulating metabolite of Tecovirimat, M4, clinical studies have not shown a corresponding clinically significant effect. This technical guide provides a comprehensive overview of the available data on the induction of CYP2B6 by Tecovirimat and its M4 metabolite, including quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The discrepancy between in vitro and in vivo findings is a central theme, offering valuable insights for drug development professionals navigating the complexities of drug-drug interaction assessment.

Introduction

Tecovirimat (TPOXX®) is an antiviral drug that targets the orthopoxvirus VP37 protein, preventing the formation of enveloped virions necessary for viral dissemination.[1][2] As with any new chemical entity, a thorough understanding of its metabolic fate and its potential to interact with other co-administered drugs is paramount. The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Induction of CYP enzymes can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy.

This guide focuses specifically on the interaction of Tecovirimat and its primary active metabolite, M4, with CYP2B6, an important enzyme involved in the metabolism of several clinically relevant drugs.

Quantitative Analysis of CYP2B6 Induction

The assessment of CYP2B6 induction by Tecovirimat and its metabolites has yielded contrasting results between laboratory-based in vitro assays and human clinical trials. This section presents the available quantitative data from these studies in a structured format to facilitate comparison and interpretation.

In Vitro Induction of CYP2B6 mRNA Expression

Studies using cryopreserved human hepatocytes have been instrumental in characterizing the direct inductive effect of Tecovirimat and its metabolites on CYP2B6 gene expression. The primary focus has been on the major circulating metabolite, M4.

Compound Concentration (µM) Fold Induction of CYP2B6 mRNA (vs. Vehicle Control) Reference
M4 Metabolite 10.4 Strong Induction [3]
104 Strong Induction [3]
412 46- to 128-fold [1]
Tecovirimat > 10 Induction Observed [4]
M5 Metabolite 7.93 Induction Observed [3]
79.3 Induction Observed [3]
266 33- to 102-fold [1]

Table 1: In Vitro Induction of CYP2B6 mRNA in Human Hepatocytes

The data clearly indicate that the M4 metabolite is a potent inducer of CYP2B6 mRNA expression in vitro, demonstrating a dose-dependent increase in induction. Tecovirimat and another major metabolite, M5, also contribute to this inductive effect.[1][3][4]

In Vivo Clinical Drug-Drug Interaction Study

To assess the clinical relevance of the in vitro findings, a drug-drug interaction study (SIGA-246-015) was conducted in healthy volunteers.[4] This study evaluated the effect of Tecovirimat on the pharmacokinetics of bupropion, a known substrate of CYP2B6.

Parameter Change with Tecovirimat Co-administration Clinical Significance Reference
Bupropion AUC 16% reduction Not considered clinically significant [5]

**Table 2: Effect of Tecovirimat on the Pharmacokinetics of the CYP2B6 Substrate Bupropion *In Vivo***

Experimental Protocols

A detailed understanding of the methodologies employed in both the in vitro and in vivo studies is crucial for a critical evaluation of the data.

In Vitro CYP2B6 Induction Assay in Human Hepatocytes

While the specific, detailed protocol for the Tecovirimat studies is not publicly available, the methodology generally follows established guidelines for CYP induction assays using cryopreserved human hepatocytes.

Objective: To determine the potential of a test compound to induce the expression of CYP2B6 mRNA in cultured human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes from multiple donors

  • Hepatocyte plating and culture media

  • Collagen-coated culture plates (e.g., 48-well plates)

  • Test compounds (Tecovirimat, M4, M5 metabolites) dissolved in a suitable vehicle (e.g., DMSO)

  • Positive control inducers for CYP2B6 (e.g., phenobarbital, rifampicin)

  • Negative control (vehicle)

  • RNA isolation reagents

  • Reverse transcription and quantitative real-time PCR (qRT-PCR) reagents and instrumentation

General Procedure:

  • Hepatocyte Plating: Cryopreserved human hepatocytes are thawed and plated on collagen-coated plates at a predetermined density.

  • Cell Culture: Cells are allowed to attach and form a monolayer over a period of 24-48 hours.

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations, a positive control, or a vehicle control. Cells are typically treated for 48-72 hours, with media changes every 24 hours.

  • RNA Isolation: At the end of the treatment period, total RNA is isolated from the hepatocytes using a validated method.

  • qRT-PCR: The expression level of CYP2B6 mRNA is quantified using qRT-PCR, normalized to a housekeeping gene.

  • Data Analysis: The fold induction of CYP2B6 mRNA for each treatment group is calculated relative to the vehicle control group.

G cluster_workflow In Vitro CYP2B6 Induction Workflow cryo Thaw & Plate Cryopreserved Human Hepatocytes culture Culture for 24-48h cryo->culture treat Treat with Tecovirimat, Metabolites, or Controls (48-72h) culture->treat rna Isolate Total RNA treat->rna qpcr qRT-PCR for CYP2B6 mRNA rna->qpcr analysis Calculate Fold Induction qpcr->analysis

A simplified workflow for a typical in vitro CYP2B6 induction assay.
Clinical Drug-Drug Interaction Study (SIGA-246-015)

Objective: To evaluate the effect of multiple doses of Tecovirimat on the single-dose pharmacokinetics of a cocktail of probe substrates for various CYP enzymes, including bupropion for CYP2B6.

Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers.

Procedure:

  • Period 1: Subjects receive a single oral dose of the probe substrate cocktail (including bupropion). Blood samples are collected over a specified period to determine the pharmacokinetic profile of each substrate.

  • Washout Period: A sufficient washout period is allowed for the complete elimination of the probe substrates.

  • Tecovirimat Dosing: Subjects receive multiple oral doses of Tecovirimat (e.g., 600 mg twice daily) for a duration sufficient to achieve maximal enzyme induction (typically 7-14 days).

  • Period 2: On the last day of Tecovirimat dosing, subjects receive a single oral dose of the probe substrate cocktail. Blood samples are collected again to determine the pharmacokinetic profile of each substrate in the presence of Tecovirimat.

  • Data Analysis: The pharmacokinetic parameters (e.g., AUC, Cmax) of the probe substrates are compared between the two periods to assess the magnitude of any drug-drug interaction.

G cluster_clinical_study Clinical DDI Study Workflow (SIGA-246-015) period1 Period 1: Administer Bupropion (CYP2B6 Substrate) pk1 Collect PK Samples period1->pk1 washout Washout Period pk1->washout tecovirimat Administer Tecovirimat (Multiple Doses) washout->tecovirimat period2 Period 2: Co-administer Bupropion and Tecovirimat tecovirimat->period2 pk2 Collect PK Samples period2->pk2 compare Compare PK Parameters (Period 1 vs. Period 2) pk2->compare

A high-level overview of the clinical drug-drug interaction study design.

Signaling Pathways and Mechanisms of Induction

The induction of CYP enzymes is a receptor-mediated process. The primary nuclear receptors involved in the regulation of CYP2B6 are the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). While a definitive study identifying the specific nuclear receptor activated by the M4 metabolite has not been published, the strong induction observed is consistent with the activation of one or both of these pathways.

G cluster_pathway Proposed Signaling Pathway for CYP2B6 Induction M4 Tecovirimat M4 Metabolite PXR PXR/CAR (Nuclear Receptor) M4->PXR Activates Heterodimer PXR/RXR or CAR/RXR Heterodimer PXR->Heterodimer RXR RXR RXR->Heterodimer DNA CYP2B6 Gene (Promoter Region) Heterodimer->DNA Binds to Response Element mRNA CYP2B6 mRNA (Transcription) DNA->mRNA Increases Protein CYP2B6 Protein (Translation) mRNA->Protein Increases Activity Increased CYP2B6 Enzymatic Activity Protein->Activity

A diagram illustrating the likely nuclear receptor-mediated pathway of CYP2B6 induction by the M4 metabolite.

Discussion and Conclusion: Bridging the In Vitro - In Vivo Gap

The discrepancy between the potent in vitro induction of CYP2B6 by the M4 metabolite and the lack of a clinically significant effect in vivo is a critical point of discussion. Several factors may contribute to this observation:

  • Pharmacokinetics of the M4 Metabolite: Although M4 is a major circulating metabolite, its concentration at the site of action within the liver may not be sufficient to cause significant induction in vivo. The FDA's review indicates that at steady-state, the AUC24 of M4 is approximately 76% of the parent drug, Tecovirimat.[4]

  • Complex Regulatory Networks: The in vivo regulation of CYP enzymes is complex and involves multiple signaling pathways and feedback mechanisms that are not fully replicated in in vitro systems.

  • Contribution of Other Enzymes: The metabolism of bupropion is not exclusively mediated by CYP2B6. Other enzymes may play a compensatory role in vivo.

References

Tecovirimat M4 Analytical Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed analytical standards for Tecovirimat M4, a key metabolite of the antiviral drug Tecovirimat. Tecovirimat is indicated for the treatment of human smallpox disease and has been used in the context of mpox outbreaks.[1][2] Understanding the metabolic fate of Tecovirimat is crucial for a complete characterization of its safety and efficacy profile. This document outlines the chemical identity, proposed synthesis, and a comprehensive analytical workflow for the characterization and quantification of the Tecovirimat M4 metabolite. All quantitative data and experimental protocols are presented to facilitate the establishment of a robust analytical standard for use in research and drug development.

Introduction

Tecovirimat is an inhibitor of the orthopoxvirus VP37 envelope wrapping protein, preventing the formation of enveloped virions and thus limiting viral spread.[1] The metabolism of Tecovirimat is an important aspect of its pharmacology. While several metabolites are known, this guide focuses on the M4 metabolite. The availability of a well-characterized analytical standard for Tecovirimat M4 is essential for its accurate detection and quantification in biological matrices during preclinical and clinical studies.

Based on available information, the M4 metabolite of Tecovirimat is identified as (3aR,4R,4aR,5aS,6S,6aS)-2-amino-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione, with a molecular formula of C11H12N2O2. This structure suggests that M4 is formed via the hydrolytic cleavage of the amide bond linking the tricyclic core to the 4-(trifluoromethyl)benzoyl moiety of the parent drug.

Proposed Synthesis of Tecovirimat M4

The synthesis of a Tecovirimat M4 analytical standard can be envisioned through a pathway that diverges from the synthesis of the parent drug, Tecovirimat. The synthesis of Tecovirimat itself has been described in the literature, often starting from cycloheptatriene and maleic anhydride to form a key tricyclic anhydride intermediate.[3][4] A plausible route to Tecovirimat M4 would involve the reaction of this anhydride intermediate with hydrazine, followed by appropriate workup and purification.

Hypothetical Synthesis Workflow

G Hypothetical Synthesis Workflow for Tecovirimat M4 A Cycloheptatriene + Maleic Anhydride B Diels-Alder Reaction A->B High Temperature C Tricyclic Anhydride Intermediate B->C D Reaction with Hydrazine C->D E Crude Tecovirimat M4 D->E F Purification (e.g., Crystallization, Chromatography) E->F G Tecovirimat M4 Analytical Standard F->G

Caption: Proposed synthesis pathway for Tecovirimat M4 analytical standard.

Analytical Characterization of Tecovirimat M4 Standard

A comprehensive analytical characterization is necessary to establish the identity, purity, and potency of the Tecovirimat M4 analytical standard. The following workflow outlines the key analytical techniques to be employed.

Analytical Characterization Workflow

G Analytical Characterization Workflow for Tecovirimat M4 cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Physicochemical Properties A NMR Spectroscopy (1H, 13C, COSY, HSQC) K Certified Tecovirimat M4 Analytical Standard A->K B Mass Spectrometry (HRMS) B->K C FTIR Spectroscopy C->K D HPLC-UV (Purity, Impurity Profile) D->K E LC-MS (Impurity Identification) E->K F Residual Solvent Analysis (GC-HS) F->K G Water Content (Karl Fischer) G->K H Melting Point H->K I Solubility I->K J Appearance J->K G Proposed Metabolic Pathway of Tecovirimat to M4 A Tecovirimat (C19H15F3N2O3) B Amide Hydrolysis (e.g., by carboxylesterases) A->B C Tecovirimat M4 (C11H12N2O2) B->C D 4-(Trifluoromethyl)benzoic acid B->D

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tecovirimat Metabolite M4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat, an antiviral drug, is a critical therapeutic agent against orthopoxvirus infections, including smallpox and monkeypox. Understanding the metabolic fate of Tecovirimat is paramount for a comprehensive assessment of its safety and efficacy profile. One of its major metabolites is designated as M4. This document provides an overview of the known metabolic pathway leading to M4 and outlines general methodologies that can be applied to its synthesis, which is crucial for obtaining analytical standards for pharmacokinetic and toxicological studies.

Metabolic Pathway and Structure of Tecovirimat Metabolite M4

Tecovirimat undergoes a two-step biotransformation to form the M4 metabolite. The initial step involves the hydrolysis of the amide bond, a reaction catalyzed by the uridine diphosphate glucuronosyltransferases (UGT) 1A1 and 1A4. This cleavage removes the 4-(trifluoromethyl)benzamide group from the parent molecule. Subsequently, the exposed amine undergoes glucuronidation to form the M4-glucuronide conjugate, which is the primary form detected in urine[1].

The core structure of M4, prior to glucuronidation, is N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine[2]. The final M4 metabolite is the glucuronide conjugate of this amine.

Tecovirimat Metabolism to M4 Metabolic Pathway of Tecovirimat to Metabolite M4 Tecovirimat Tecovirimat Hydrolysis Hydrolysis (UGT1A1, UGT1A4) Tecovirimat->Hydrolysis Amide bond cleavage Intermediate N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine Hydrolysis->Intermediate Glucuronidation Glucuronidation Intermediate->Glucuronidation Conjugation with glucuronic acid M4 Metabolite M4 (Glucuronide Conjugate) Glucuronidation->M4

Caption: Metabolic conversion of Tecovirimat to its M4 metabolite.

Physicochemical Properties of M4 Precursor

A summary of the key properties of the M4 precursor (the amine intermediate before glucuronidation) is provided below.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.22 g/mol [1]
CAS Registry Number 68422-98-0[1]

General Synthesis Methodologies for Glucuronide Metabolites

While a specific, publicly available chemical synthesis protocol for this compound has not been identified, general methodologies for the synthesis of N-glucuronides can be adapted. These methods are broadly categorized into chemical synthesis and biocatalytic approaches.

Chemical Synthesis Approach

The chemical synthesis of N-glucuronides typically involves the coupling of a protected glucuronic acid donor with the amine-containing aglycone. A generalized workflow is as follows:

  • Protection of Glucuronic Acid: The hydroxyl and carboxyl groups of glucuronic acid are protected to prevent unwanted side reactions. Common protecting groups include acetates or benzoates for the hydroxyls and a methyl or benzyl ester for the carboxylic acid.

  • Activation of the Anomeric Center: The anomeric carbon of the protected glucuronic acid is activated to facilitate nucleophilic attack by the amine. This can be achieved by converting the anomeric hydroxyl into a good leaving group, such as a bromide (Koenigs-Knorr reaction) or a trichloroacetimidate.

  • Glycosylation Reaction: The activated glucuronyl donor is reacted with the amine precursor of M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine). This reaction is typically carried out in the presence of a promoter, such as a silver or mercury salt for glycosyl halides, or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) for imidate donors.

  • Deprotection: Following the successful coupling, all protecting groups are removed to yield the final N-glucuronide metabolite. This often involves a two-step process of de-esterification of the hydroxyl groups followed by hydrolysis of the carboxylate ester.

General Chemical Synthesis of N-Glucuronide Generalized Workflow for Chemical Synthesis of an N-Glucuronide Start Protected Glucuronic Acid Donor & Amine Aglycone Coupling Glycosylation Reaction Start->Coupling Protected_Product Protected N-Glucuronide Coupling->Protected_Product Deprotection1 Removal of Hydroxyl Protecting Groups Protected_Product->Deprotection1 Deprotection2 Hydrolysis of Carboxylate Ester Deprotection1->Deprotection2 Final_Product Final N-Glucuronide Metabolite Deprotection2->Final_Product

Caption: A general workflow for the chemical synthesis of N-glucuronide metabolites.

Biocatalytic Synthesis Approach

An alternative to chemical synthesis is the use of biocatalytic systems, which can offer high regio- and stereoselectivity.

  • Whole-Cell Biotransformation: Recombinant microorganisms, such as E. coli or Saccharomyces cerevisiae, can be engineered to express human UGT enzymes (e.g., UGT1A4). When the aglycone (the amine precursor of M4) is supplied to the culture medium, the engineered cells can perform the glucuronidation reaction.[3]

  • Enzymatic Synthesis: Isolated UGT enzymes, often from microsomal preparations or recombinant expression systems, can be used in vitro. This method requires the addition of the co-substrate, uridine diphosphate glucuronic acid (UDPGA), and the aglycone to a buffered reaction mixture containing the enzyme.

Experimental Protocols (General)

Below are generalized protocols that serve as a starting point for the synthesis of an N-glucuronide like Tecovirimat M4. Specific conditions would need to be optimized for this particular molecule.

Protocol 1: General Procedure for Chemical N-Glucuronidation
  • Preparation of the Aglycone: Synthesize and purify N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine.

  • Glycosylation:

    • Dissolve the aglycone (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a protected and activated glucuronyl donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, 1.2 equivalents).

    • Add a suitable promoter (e.g., silver trifluoromethanesulfonate, 1.5 equivalents) at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and purify the protected product by column chromatography.

  • Deprotection:

    • Dissolve the protected N-glucuronide in a suitable solvent (e.g., methanol).

    • For deacetylation, add a catalytic amount of sodium methoxide and stir at room temperature.

    • For ester hydrolysis, subsequently treat with an aqueous base (e.g., lithium hydroxide) or acid.

    • Monitor the deprotection by TLC or LC-MS.

    • Purify the final M4 metabolite using reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for Biocatalytic Synthesis using Recombinant UGTs
  • Enzyme Preparation: Obtain a preparation of a suitable human UGT, such as UGT1A4, either as a microsomal fraction or a purified recombinant enzyme.

  • Reaction Setup:

    • In a reaction vessel, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), the aglycone (dissolved in a minimal amount of a co-solvent like DMSO), and the co-substrate UDPGA.

    • Initiate the reaction by adding the UGT enzyme preparation.

    • Incubate the reaction mixture at 37 °C with gentle agitation.

  • Reaction Monitoring and Workup:

    • Monitor the formation of the M4 metabolite over time using LC-MS.

    • Once the reaction has reached completion or plateaued, terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the mixture to pellet the protein.

  • Purification:

    • Isolate and purify the M4 metabolite from the supernatant using solid-phase extraction followed by preparative HPLC.

Conclusion

References

Application Note: Quantification of Tecovirimat M4 Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the sensitive and selective quantification of Tecovirimat M4, a primary metabolite of the antiviral drug Tecovirimat, in human plasma. The protocol utilizes a protein precipitation method for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This document provides a detailed, step-by-step protocol, proposed instrument parameters, and illustrative performance characteristics for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Tecovirimat.

Introduction

Tecovirimat is an antiviral drug approved for the treatment of smallpox and is also used for other orthopoxvirus infections. Understanding its metabolism is crucial for a comprehensive evaluation of its pharmacokinetic profile. Tecovirimat is metabolized in the body, with one of its major metabolites being Tecovirimat M4.[1] This metabolite is formed through the hydrolysis of the amide bond in the parent drug, which removes the 4-(trifluoromethyl)benzamide group.[2] The resulting core compound has a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol .[2] Accurate quantification of Tecovirimat M4 in biological matrices such as human plasma is essential for detailed pharmacokinetic modeling and to understand the drug's disposition.

Experimental

Materials and Reagents
  • Tecovirimat M4 reference standard

  • Tecovirimat-d4 (as a potential internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Proposed Liquid Chromatography Conditions
ParameterProposed Value
HPLC SystemStandard LC system capable of binary gradients
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
1.05
4.095
5.095
5.15
7.05
Proposed Mass Spectrometry Conditions
ParameterProposed Value
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Gas Flow800 L/hr
Desolvation Temperature450 °C
Cone Gas Flow50 L/hr
Source Temperature150 °C
MRM Transitions
AnalytePrecursor Ion (m/z) > Product Ion (m/z)
Tecovirimat M4205.1 > 109.1 (Quantifier), 205.1 > 81.1 (Qualifier)
Tecovirimat-d4 (IS)381.3 > 287.1

Note: The MRM transitions for Tecovirimat M4 are proposed based on its molecular weight ([M+H]⁺ of 205.1) and predicted fragmentation patterns. These would need to be optimized experimentally. Tecovirimat-d4 is suggested as a potential internal standard due to its structural similarity and elution profile, though a stable isotope-labeled M4 would be ideal.

Protocols

Preparation of Stock Solutions and Standards
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tecovirimat M4 and the Internal Standard (IS), Tecovirimat-d4, in methanol.

  • Working Stock Solutions: Prepare intermediate working stock solutions of Tecovirimat M4 and the IS by diluting the primary stocks with 50:50 acetonitrile:water.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of quality control samples (Low, Mid, High) by spiking the appropriate working stock solutions into blank human plasma.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma sample into the appropriately labeled tube.

  • Add 200 µL of the IS working solution (in acetonitrile) to each tube.

  • Vortex mix for 1 minute at high speed to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the clear supernatant to a clean vial or 96-well plate.

  • Inject into the LC-MS/MS system.

Illustrative Performance Characteristics

The following tables present example data that would be expected from a fully validated method. This data is for illustrative purposes only.

Table 1: Calibration Curve for Tecovirimat M4
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Example)
10.012
20.025
50.061
100.123
500.615
1001.230
5006.152
100012.310
A linear range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99 would be targeted.
Table 2: Illustrative Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1< 15%85-115%< 15%85-115%
LQC3< 10%90-110%< 10%90-110%
MQC75< 10%90-110%< 10%90-110%
HQC750< 10%90-110%< 10%90-110%
Acceptance criteria are typically within ±15% (±20% for LLOQ) for both precision and accuracy.

Visualized Workflows

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Human Plasma is 2. Add 200 µL IS in Acetonitrile plasma->is vortex 3. Vortex Mix (1 min) is->vortex centrifuge 4. Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer 150 µL Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Plasma sample preparation by protein precipitation.

G cluster_analysis LC-MS/MS Analysis Workflow sample Prepared Sample lc LC Separation (C18 Column) sample->lc esi ESI Source (Positive Ionization) lc->esi q1 Q1: Precursor Ion Selection (m/z 205.1) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Scanning (m/z 109.1) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Caption: LC-MS/MS analysis workflow for Tecovirimat M4.

Conclusion

This application note provides a comprehensive, proposed protocol for the quantification of the Tecovirimat M4 metabolite in human plasma using LC-MS/MS. The described methodology, including protein precipitation for sample cleanup and a reverse-phase chromatographic separation, serves as a robust starting point for researchers. The proposed MS/MS parameters provide the necessary selectivity for quantification in a complex biological matrix. This method requires validation to establish performance characteristics such as linearity, accuracy, precision, and stability before implementation in regulated bioanalytical studies.

References

Bioanalytical Method for the Quantification of Tecovirimat and its Metabolite M4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed bioanalytical method for the simultaneous quantification of Tecovirimat (ST-246) and its major metabolite, M4, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and preclinical research applications.

Introduction

Tecovirimat is an antiviral drug approved for the treatment of smallpox and is also used for other orthopoxvirus infections. It functions by inhibiting the activity of the p37 protein, which is essential for the formation of mature virions and their egress from infected cells. The primary metabolic pathway of Tecovirimat involves hydrolysis of the amide bond, mediated by UGT1A1 and UGT1A4, to form the major, pharmacologically inactive metabolite M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine). Monitoring the plasma concentrations of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of Tecovirimat and M4 from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (IS) working solution (e.g., a structural analog of Tecovirimat or a stable isotope-labeled version)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.2) and vortex for 30 seconds.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 20
2.5 95
3.5 95
3.6 20

| 5.0 | 20 |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Tecovirimat 377.1 188.1 30 20
M4 205.1 To be determined empirically To be optimized To be optimized

| Internal Standard | Specific to IS used | Specific to IS used | To be optimized | To be optimized |

Note: The product ion for M4 and the parameters for the internal standard need to be determined through infusion and optimization experiments.

Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical linear range for Tecovirimat is 10-5000 ng/mL in plasma.[1]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, and long-term).

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of Tecovirimat, as reported in the literature. The parameters for M4 would need to be established during method development and validation.

Table 3: Linearity and Range for Tecovirimat

Analyte Matrix Linear Range (ng/mL) Correlation Coefficient (r²)

| Tecovirimat | Human Plasma | 10 - 5000 | > 0.99 |

Table 4: Accuracy and Precision for Tecovirimat [1]

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 10 ≤ 15.0 80.0 - 120.0 ≤ 15.0 80.0 - 120.0
Low 30 ≤ 15.0 85.0 - 115.0 ≤ 15.0 85.0 - 115.0
Medium 300 ≤ 15.0 85.0 - 115.0 ≤ 15.0 85.0 - 115.0

| High | 3000 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Table 5: Stability of Tecovirimat in Human Plasma

Stability Condition Duration Temperature Stability (%)
Short-term 24 hours Room Temperature 85 - 115
Freeze-thaw 3 cycles -20°C to Room Temperature 85 - 115

| Long-term | 90 days | -80°C | 85 - 115 |

Visualizations

Tecovirimat Metabolism Pathway

Tecovirimat_Metabolism Tecovirimat Tecovirimat Enzymes UGT1A1 / UGT1A4 (Hydrolysis) Tecovirimat->Enzymes M4 M4 Metabolite Enzymes->M4

Figure 1. Metabolic conversion of Tecovirimat to its M4 metabolite.

Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Add_ACN_IS Add 300 µL Acetonitrile with Internal Standard Plasma->Add_ACN_IS Vortex_1 Vortex (1 min) Add_ACN_IS->Vortex_1 Centrifuge Centrifuge (13,000 x g, 10 min) Vortex_1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject LC_Separation C18 Reverse-Phase Chromatography Inject->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Tecovirimat and M4 Calibration->Quantification

Figure 2. Workflow for the bioanalysis of Tecovirimat and M4.

References

Application Notes and Protocols for Studying Tecovirimat Metabolism in Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is an antiviral drug that has demonstrated potent activity against orthopoxviruses, including the variola virus (the causative agent of smallpox) and monkeypox virus. Its mechanism of action involves the inhibition of the orthopoxvirus VP37 protein (encoded by the F13L gene), which is essential for the formation of the enveloped virus, thereby preventing its spread from cell to cell.[1][2][3] Understanding the metabolism of Tecovirimat in relevant cell-based models is crucial for preclinical and clinical development, providing insights into its efficacy, potential drug-drug interactions, and the emergence of resistance.

These application notes provide a detailed overview of cell-based models and experimental protocols to study the metabolism and antiviral activity of Tecovirimat.

Quantitative Data Summary

The following tables summarize key quantitative data for Tecovirimat derived from various in vitro studies.

Table 1: In Vitro Efficacy of Tecovirimat Against Orthopoxviruses

VirusEC50 (µM)Cell LineAssay Type
Variola Virus0.016–0.067Not SpecifiedCytopathic Effect (CPE) Reduction
Monkeypox Virus0.014–0.039Not SpecifiedCytopathic Effect (CPE) Reduction
Rabbitpox Virus0.015Not SpecifiedCytopathic Effect (CPE) Reduction
Vaccinia Virus0.009Not SpecifiedCytopathic Effect (CPE) Reduction

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data sourced from[4][5]

Table 2: Cytotoxicity of Tecovirimat

Cell LineIncubation Time (hours)CC50 (nM)Assay Type
Calu-34814.13 (11.71 - 17.14)CellTiter-Glo
Calu-37211.02 (9.3 - 13.22)CellTiter-Glo

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. Data sourced from[6][7]

Signaling Pathway and Mechanism of Action

Tecovirimat's primary mechanism of action is the targeted inhibition of the F13L protein (p37), a highly conserved protein among orthopoxviruses. This protein is a palmitoylated phospholipase that plays a critical role in the final stages of viral maturation, specifically in the wrapping of intracellular mature virions (IMV) to form intracellular enveloped virions (IEV) and extracellular enveloped virions (EEV). By binding to F13L, Tecovirimat prevents this wrapping process, effectively halting the formation of virions capable of cell-to-cell spread and long-range dissemination within the host.[1][3]

Tecovirimat_Mechanism cluster_virus_lifecycle Orthopoxvirus Lifecycle in Infected Cell cluster_drug_action Tecovirimat Action IMV Intracellular Mature Virion (IMV) Wrapping Wrapping by Golgi-derived membranes IMV->Wrapping EEV Extracellular Enveloped Virion (EEV) Wrapping->EEV Release Virus Spread EEV->Release Tecovirimat Tecovirimat F13L F13L Protein (p37) Tecovirimat->F13L Inhibits

Caption: Mechanism of action of Tecovirimat.

Experimental Workflows and Protocols

Cytotoxicity Assay

A critical first step in evaluating an antiviral compound is to determine its cytotoxicity in the host cells to be used for antiviral assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A Seed cells in a 96-well plate B Add serial dilutions of Tecovirimat A->B C Incubate for 48-72 hours B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® Reagent D->E F Incubate and measure luminescence E->F G Calculate CC50 value F->G VYR_Workflow cluster_workflow Virus Yield Reduction Assay Workflow A Infect cell monolayers with orthopoxvirus B Add serial dilutions of Tecovirimat A->B C Incubate for a single replication cycle B->C D Harvest virus (supernatant and/or cells) C->D E Perform serial dilutions of the harvest D->E F Infect fresh cell monolayers E->F G Perform plaque assay to determine virus titer F->G H Calculate EC50 value G->H

References

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Tecovirimat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a critical antiviral therapeutic approved for the treatment of smallpox. Its efficacy has been established under the U.S. Food and Drug Administration's (FDA) "Animal Rule," which allows for approval based on efficacy data from well-controlled animal studies when human efficacy trials are not ethical or feasible.[1] Consequently, robust and well-defined animal models are paramount for understanding the pharmacokinetic (PK) profile of Tecovirimat and for establishing effective dosing regimens.

These application notes provide a comprehensive overview of the key animal models used in Tecovirimat PK studies, detailed experimental protocols for in-life procedures and bioanalysis, and a summary of relevant pharmacokinetic data.

Key Animal Models for Tecovirimat Pharmacokinetic Studies

The primary animal models utilized to evaluate the pharmacokinetics of Tecovirimat and to support its approval have been non-human primates and rabbits. These models were chosen due to their susceptibility to orthopoxviruses that cause diseases similar to smallpox in humans.

  • Non-Human Primates (NHPs): Cynomolgus Macaques (Macaca fascicularis) : Cynomolgus macaques infected with monkeypox virus serve as a critical model for assessing the efficacy and pharmacokinetics of Tecovirimat. This model is considered highly relevant to human smallpox infection.

  • Rabbits (New Zealand White) : New Zealand White rabbits infected with rabbitpox virus represent another well-characterized model for evaluating orthopoxvirus countermeasures.

Pharmacokinetic Parameters of Tecovirimat in Animal Models

The following table summarizes key pharmacokinetic parameters of Tecovirimat observed in cynomolgus macaques and New Zealand White rabbits following oral administration. These data are essential for interspecies scaling and for ensuring that human dosing achieves exposures demonstrated to be effective in animal models.[2]

ParameterCynomolgus Macaques (10 mg/kg/day)New Zealand White Rabbits (40 mg/kg/day)
Cmax (ng/mL) 1444374
Cmin (ng/mL) 16925
Cavg (ng/mL) 598138
AUC0-24hr (ng·hr/mL) 14,3523318

Data compiled from multiple sources.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for ensuring the reproducibility and reliability of pharmacokinetic data. The following sections outline key experimental procedures for in-life studies and bioanalytical sample analysis.

Experimental Workflow

The general workflow for a preclinical pharmacokinetic study of Tecovirimat is depicted below.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase Animal_Acclimatization Animal Acclimatization & Health Screening Dosing Oral Gavage Administration Animal_Acclimatization->Dosing Dose_Preparation Tecovirimat Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Time Points Plasma_Processing Plasma Isolation & Storage Blood_Sampling->Plasma_Processing Sample_Prep Plasma Sample Preparation (Protein Precipitation / LLE) Plasma_Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Pharmacokinetic Data Analysis LCMS->Data_Analysis G Plasma_Sample Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (150 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

References

Application Notes and Protocols for Solid-Phase Extraction of Tecovirimat M4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the solid-phase extraction (SPE) of Tecovirimat M4, a primary metabolite of the antiviral drug Tecovirimat. Due to the limited availability of a specific, validated SPE protocol for this metabolite in the public domain, this procedure has been developed based on established principles of solid-phase extraction for small molecules from biological matrices and the known physicochemical properties of the parent drug, Tecovirimat.[1][2][3][4][5] This protocol is intended to serve as a starting point for method development and validation in a research setting.

Introduction

Tecovirimat is an antiviral drug effective against orthopoxviruses, including smallpox and monkeypox.[6] It is metabolized in the body, with one of the major metabolites being the pharmacologically inactive M4 metabolite, N-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}amine.[1][7] Accurate quantification of Tecovirimat and its metabolites in biological samples is crucial for pharmacokinetic and metabolism studies.[8][9] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for Tecovirimat, sample preparation is a critical preceding step to remove interfering substances.[10][11] Solid-phase extraction is a robust technique for sample cleanup and concentration prior to chromatographic analysis.[3][4][12] This document outlines a proposed SPE protocol for the isolation of Tecovirimat M4 from human plasma.

Physicochemical Properties and SPE Sorbent Selection

The parent drug, Tecovirimat, is a small molecule with a molecular weight of 376.3 g/mol .[1] It is relatively non-polar. The M4 metabolite is formed by the removal of the 4-(trifluoromethyl)benzoyl group. This structural change will increase the polarity of the M4 metabolite compared to the parent drug.

Given the predicted increase in polarity, a polymeric reversed-phase SPE sorbent is recommended. These sorbents, such as those based on divinylbenzene-co-N-vinylpyrrolidone, offer good retention for a wide range of analytes and are less prone to dewetting than silica-based C18 sorbents. A mixed-mode cation exchange sorbent could also be considered if the amine group on the M4 metabolite can be protonated.

Proposed Solid-Phase Extraction Protocol for Tecovirimat M4 from Human Plasma

This protocol is designed for a standard 1 mL SPE cartridge format. Volumes should be adjusted accordingly for different cartridge sizes.

1. Sample Pre-treatment:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Centrifuge the plasma at 13,000 x g for 5 minutes to pellet any particulates.[10]

  • To 500 µL of plasma supernatant, add 500 µL of 4% phosphoric acid in water. This step helps to disrupt protein binding and acidify the sample to ensure the M4 metabolite is in a consistent ionic state.

  • Vortex for 30 seconds.

2. SPE Cartridge Conditioning:

  • Condition the polymeric reversed-phase SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to go dry.

3. Sample Loading:

  • Load the entire 1 mL of the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum or positive pressure to achieve a flow rate of approximately 1 mL/minute.

4. Washing:

  • Wash 1 (to remove polar interferences): Wash the cartridge with 1 mL of 5% methanol in water. This will help to remove salts and other highly polar matrix components.

  • Wash 2 (to remove less polar interferences): Wash the cartridge with 1 mL of 20% methanol in water. This step is intended to remove more retained interferences without eluting the M4 metabolite.

5. Elution:

  • Dry the SPE cartridge under vacuum for 1-2 minutes to remove any residual wash solvent.

  • Elute the Tecovirimat M4 metabolite with 1 mL of methanol into a clean collection tube. A second elution with an additional 1 mL of methanol can be performed to ensure complete recovery.

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of a suitable solvent for the analytical method (e.g., 50:50 methanol:water).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Data Presentation

The following table summarizes the key quantitative parameters of the proposed SPE protocol. Note: These values are proposed and should be optimized during method development and validation.

ParameterValue/SolventPurpose
Sample Volume 500 µLInitial volume of plasma for extraction.
Pre-treatment Solvent 500 µL of 4% Phosphoric AcidDisrupt protein binding and acidify the sample.
Conditioning Solvent 1 mL MethanolTo wet the sorbent and activate the stationary phase.
Equilibration Solvent 1 mL Deionized WaterTo prepare the sorbent for the aqueous sample.
Wash Solvent 1 1 mL of 5% Methanol in WaterTo remove highly polar interferences.
Wash Solvent 2 1 mL of 20% Methanol in WaterTo remove less polar interferences.
Elution Solvent 1 mL MethanolTo elute the analyte of interest from the sorbent.
Reconstitution Volume 100 µLFinal volume for sample concentration prior to analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution Processing plasma Plasma Sample (500 µL) acid Add 4% Phosphoric Acid (500 µL) plasma->acid vortex1 Vortex acid->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load Sample supernatant->load Load onto SPE Cartridge condition 1. Condition: 1 mL Methanol equilibrate 2. Equilibrate: 1 mL Water wash1 4. Wash 1: 1 mL 5% Methanol wash2 5. Wash 2: 1 mL 20% Methanol elute 6. Elute: 1 mL Methanol evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in 100 µL evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for the solid-phase extraction of Tecovirimat M4.

Conclusion

The provided protocol offers a comprehensive starting point for the solid-phase extraction of the Tecovirimat M4 metabolite from human plasma. It is crucial to emphasize that this protocol should be thoroughly validated in the target laboratory setting. Key validation parameters to assess include recovery, matrix effects, linearity, accuracy, and precision. Further optimization of wash and elution solvent compositions may be necessary to achieve the desired analytical performance for specific research needs.

References

Application Notes and Protocols: Development of a Stable Isotope-Labeled (M+4) Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Internal Standards in Quantitative Bioanalysis

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls (QCs).[1][2] Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][3] The IS helps to normalize variations arising from sample extraction, matrix effects, injection volume inconsistencies, and fluctuations in instrument response.[2] By calculating the ratio of the analyte's response to the IS's response, these sources of error can be effectively minimized.[2]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely considered the most effective type for quantitative LC-MS/MS assays.[4][5] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6]

The key advantage of a SIL-IS is that its physicochemical properties are nearly identical to the unlabeled analyte.[6] This ensures that the SIL-IS and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, the SIL-IS can accurately compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—which is a primary challenge in bioanalysis.[4][7]

Design and Development of an M+4 Internal Standard

An "M+4" internal standard refers to a SIL-IS that has a mass four daltons (Da) greater than the analyte of interest. This mass shift is a critical design parameter.

  • Sufficient Mass Difference : A mass difference of three or more units is generally required to prevent signal overlap from the natural isotopic abundance of the unlabeled analyte.[6] An M+4 standard provides a clear separation between the mass signals of the analyte and the IS, ensuring accurate quantification.

  • Choice of Isotope and Label Stability :

    • Deuterium (²H) : Commonly used due to the relative ease of incorporation. However, deuterium labeling can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect"), which may cause the IS to experience different matrix effects than the analyte.[4] Labels should not be placed on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, as the deuterium can exchange with protons from the solvent.[6]

    • Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) : These isotopes are preferred as they do not typically cause chromatographic shifts and the labels are not susceptible to chemical exchange, making them more stable and robust.[5] An M+4 standard can be achieved by incorporating four ¹³C atoms, or a combination like three ¹³C atoms and one ¹⁵N atom.

  • Label Position : Isotopes must be placed in a metabolically stable position on the molecule. If the label is on a part of the molecule that is cleaved during metabolism, the resulting metabolite-IS will no longer correspond to the analyte's metabolite, rendering it ineffective.[6]

  • Isotopic Purity : The SIL-IS should have high isotopic purity with minimal presence of the unlabeled species. Contamination with the unlabeled analyte can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[8]

Experimental Workflows and Visualizations

The development and implementation of an M+4 internal standard follow a structured workflow, from initial design to final validation in a bioanalytical assay.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis A Analyte Characterization (Structure, Stability) B M+4 Labeling Strategy (Isotope, Position) A->B C Chemical Synthesis & Purification B->C D Characterization of IS (Mass, Purity, Identity) C->D E Prepare Stock & Working Solutions D->E F LC-MS/MS Optimization (Analyte & IS) E->F H Bioanalytical Method Validation F->H G Sample Extraction Protocol G->F I Preparation of Calibration Standards & QCs G->I J Study Sample Analysis H->J I->H K Data Processing (Analyte/IS Ratio) J->K

Caption: Workflow for M+4 Internal Standard Development and Use.

Protocols

Protocol 1: Synthesis, Purification, and Characterization of M+4 IS

This protocol provides a generalized framework. The specific chemical route will be highly dependent on the analyte's structure.

  • Selection of Synthesis Strategy :

    • Choose a synthetic precursor that is commercially available in a stable isotope-labeled form (e.g., ¹³C-labeled).

    • Design a synthetic route that incorporates the labeled precursor into the final analyte structure efficiently. Custom synthesis by a specialized vendor is a common approach.

  • Synthesis :

    • Perform the chemical reactions under controlled conditions to produce the M+4 labeled analyte. This is typically a multi-step process.

  • Purification :

    • Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to remove unreacted precursors, byproducts, and any unlabeled material.

    • Collect the fractions corresponding to the M+4 IS peak.

    • Lyophilize or evaporate the solvent to obtain the purified solid IS.

  • Characterization & Quality Control :

    • Identity Confirmation : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the M+4 IS, verifying the successful incorporation of the labels.

    • Purity Assessment : Analyze the purified IS using analytical HPLC with UV or MS detection to determine its chemical purity (typically >98%).

    • Isotopic Purity : Use MS to determine the percentage of the M+4 species relative to other isotopic variants (e.g., M+0, M+1, M+2, M+3). The isotopic purity should ideally be >99%.

    • Structural Confirmation : Use Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C-NMR or ²H-NMR) to confirm the position of the labels within the molecule.

Protocol 2: Preparation of Internal Standard Stock and Working Solutions
  • Primary Stock Solution (e.g., 1 mg/mL) :

    • Accurately weigh approximately 10 mg of the solid M+4 IS using a calibrated analytical balance.

    • Dissolve the IS in a suitable solvent (e.g., DMSO, Methanol) to a final volume of 10.0 mL in a Class A volumetric flask.

    • Vortex and sonicate until fully dissolved. This is the primary stock. Store at -20°C or -80°C.

  • Secondary Stock Solution (e.g., 100 µg/mL) :

    • Allow the primary stock to thaw completely and vortex.

    • Pipette 1.0 mL of the primary stock into a 10.0 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (e.g., 50:50 Methanol:Water).

  • IS Working Solution (e.g., 50 ng/mL) :

    • Prepare the working solution fresh daily or qualify its stability.

    • Perform a serial dilution from the secondary stock to reach the final desired concentration. This concentration should be chosen to produce a robust signal in the LC-MS/MS system that is comparable to the analyte's signal in typical study samples.

    • This working solution is added to every sample (blanks, standards, QCs, and unknowns) during the sample preparation process.[2]

Protocol 3: Bioanalytical Method Validation

A full validation should be performed to ensure the analytical method is reliable and reproducible for its intended use.[9][10] The following tables show example data for key validation parameters.

1. Calibration Curve and Linearity

A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte.[8][11]

Analyte Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)5,150998,5000.005161.01101.0
2.5012,8001,010,2000.012672.4899.2
10.050,9001,005,8000.050619.9599.5
50.0254,000995,6000.2551250.3100.6
2001,025,0001,015,0001.00985199.299.6
4002,050,0001,021,0002.00784398.199.5
500 (ULOQ)2,515,0001,003,0002.50748501.1100.2

Acceptance Criteria: R² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[11][12]

2. Accuracy and Precision

Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing Quality Control (QC) samples at multiple concentration levels in replicate.[12][13]

Intra-day (Within-run) Accuracy & Precision (n=5)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1.001.04104.08.5
Low (LQC)3.002.9598.36.2
Medium (MQC)150154.5103.04.1
High (HQC)375368.398.23.5

Inter-day (Between-run) Accuracy & Precision (3 runs over 3 days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1.001.06106.011.2
Low (LQC)3.002.9197.08.8
Medium (MQC)150155.1103.45.9
High (HQC)375371.599.14.8

Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ).[12]

3. Matrix Effect

The matrix effect is evaluated to ensure that components in the biological matrix do not interfere with the ionization of the analyte or the IS. It is assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across different lots of the matrix.

Matrix Lot #Analyte Peak Area (Post-Spike)IS Peak Area (Post-Spike)IS-Normalized Matrix Factor
Lot 1245,300985,4000.98
Lot 2239,800971,2000.97
Lot 3251,0001,015,0000.97
Lot 4260,5001,033,0000.99
Lot 5248,800999,5000.98
Lot 6255,1001,011,8000.99
Mean 0.98
CV (%) 1.1%

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%.[12]

References

Troubleshooting & Optimization

Technical Support Center: Tecovirimat Metabolite M4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments related to the stability of Tecovirimat's major metabolite, M4, in plasma.

Frequently Asked Questions (FAQs)

Q1: What is Tecovirimat and its metabolite M4?

Tecovirimat is an antiviral drug that inhibits the activity of the orthopoxvirus VP37 protein, which is essential for the virus to exit an infected cell and spread.[1][2] Tecovirimat is metabolized in the body, and one of its major circulating metabolites is M4.[3][4] The M4 metabolite is formed through amide hydrolysis of the parent drug.[4] Unlike Tecovirimat, the M4 metabolite is considered pharmacologically inactive against orthopoxviruses.[1][4]

Q2: Why is assessing the plasma stability of M4 important?

Determining the stability of M4 in plasma is crucial for several reasons. Unstable compounds can degrade quickly in plasma, which can lead to an underestimation of their concentration in pharmacokinetic (PK) studies.[5][6] This is particularly important for accurately characterizing the metabolite profile of Tecovirimat. Understanding the stability of M4 is also essential for ensuring the reliability of in vitro studies and for the proper handling and storage of clinical samples.[5]

Q3: What is known about the stability of Tecovirimat and its metabolites in plasma?

Experimental Protocols & Data

Protocol: In Vitro Plasma Stability Assay for M4

This protocol outlines a general procedure for determining the in vitro stability of the M4 metabolite in plasma.

Objective: To determine the rate of degradation of M4 in plasma over a specified time course.

Materials:

  • M4 reference standard

  • Control plasma (e.g., human, rat) from multiple donors[5]

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN) containing an internal standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system[5][9]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of M4 in DMSO.

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the M4 stock solution into the plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., ≤0.25%) to avoid affecting enzyme activity.[5]

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[5][9]

  • Reaction Termination: Immediately stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile containing an internal standard.[9][10]

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.[9]

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining M4 using a validated LC-MS/MS method.[5][9]

  • Data Analysis: Calculate the percentage of M4 remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.[10]

Data Presentation

Table 1: Stability of Parent Drug (Tecovirimat) in Human Plasma

ConditionDurationStability
Incubation at 37°C2 hours<15% metabolism[4]
Storage at -20°C3 monthsNo degradation observed[7][8]
Autosampler at 4°C48 hoursStable[7]
Freeze-Thaw Cycles3 cyclesStable[7]

Table 2: Example Stability Data for M4 in Human Plasma at 37°C

This table presents hypothetical data for illustrative purposes.

Time (minutes)% M4 Remaining (Mean ± SD)Half-life (t½) (minutes)
0100 ± 0\multirow{6}{*}{>120}
598.5 ± 1.2
1597.1 ± 2.5
3095.3 ± 3.1
6092.8 ± 4.0
12089.5 ± 4.5

Visualizations

Tecovirimat_Metabolism Tecovirimat Tecovirimat M4 M4 Metabolite Tecovirimat->M4 Amide Hydrolysis TFMBA TFMBA Metabolite Tecovirimat->TFMBA Amide Hydrolysis M5 M5 Metabolite M4->M5 Deamination

Tecovirimat Metabolic Pathway

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_stock Prepare M4 Stock Solution (DMSO) spike Spike M4 into Plasma prep_stock->spike prep_plasma Pre-warm Plasma (37°C) prep_plasma->spike incubate Incubate at 37°C spike->incubate sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sampling quench Terminate Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate

References

Overcoming matrix effects in Tecovirimat M4 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Tecovirimat M4 metabolite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, particularly matrix effects, encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is Tecovirimat M4 and why is its quantification important?

Tecovirimat M4 is a major, pharmacologically inactive metabolite of the antiviral drug Tecovirimat.[1][2] It is formed through hydrolysis of the parent drug, followed by glucuronidation.[3] Given that it is a major circulating metabolite, with exposure levels that can be significant relative to the parent drug, accurate quantification of M4 is crucial for comprehensive pharmacokinetic and metabolism studies of Tecovirimat.[4]

Q2: What are the key chemical properties of Tecovirimat M4 to consider for bioanalysis?

Tecovirimat M4 is a more polar molecule than its parent compound. Its key properties are summarized in the table below. The increased polarity can present challenges for retention on traditional reversed-phase liquid chromatography columns and may influence the choice of sample preparation techniques.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂[3]
Molecular Weight204.22 g/mol [3]
PolarityHighInferred from structure

Q3: What is a "matrix effect" and how can it affect my M4 quantification?

A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the biological sample (e.g., plasma, urine).[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will compromise the accuracy, precision, and sensitivity of your analytical method.[7] Given that biological matrices are complex, containing numerous endogenous substances like phospholipids, salts, and other metabolites, matrix effects are a common challenge in LC-MS/MS-based bioanalysis.[5]

Q4: How can I assess the matrix effect in my Tecovirimat M4 assay?

The matrix effect can be evaluated by comparing the peak area of M4 in a post-extraction spiked blank matrix sample to the peak area of M4 in a neat solution at the same concentration.[5] A significant difference between the two indicates the presence of a matrix effect. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to troubleshooting and mitigating matrix effects during the quantification of Tecovirimat M4.

Problem 1: Poor peak shape, low sensitivity, or high variability in results.

These issues are often indicative of significant matrix effects. The following workflow can help you diagnose and resolve the problem.

Troubleshooting_Workflow cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Verification Verification Start Observe poor analytical performance (low sensitivity, high variability) AssessME Assess Matrix Effect (Post-extraction spike vs. Neat solution) Start->AssessME SamplePrep Optimize Sample Preparation AssessME->SamplePrep Matrix Effect > 15%? Chromatography Optimize Chromatography SamplePrep->Chromatography InternalStandard Use an appropriate Internal Standard Chromatography->InternalStandard ReassessME Re-assess Matrix Effect InternalStandard->ReassessME ReassessME->SamplePrep Still significant ME Validation Proceed to Method Validation ReassessME->Validation Matrix Effect < 15%

Caption: A logical workflow for troubleshooting matrix effects.

Solution 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest. Since M4 is a polar metabolite, specific strategies should be considered.

a) Protein Precipitation (PPT): This is a simple and fast method, but it may be less effective at removing phospholipids, a major source of matrix effects.

  • Protocol:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (ACN) or methanol (MeOH).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute in a mobile phase-compatible solution.

  • Troubleshooting:

    • If significant matrix effects persist, try a different precipitation solvent (e.g., acetone) or a combination of solvents.[8]

    • Consider using phospholipid removal plates, which combine PPT with a specific sorbent to remove phospholipids.

b) Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of solvent is critical for extracting a polar metabolite like M4.

  • Protocol:

    • To 100 µL of plasma, add a suitable water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether [MTBE]). The addition of a small percentage of a more polar solvent like isopropanol may improve recovery.

    • Vortex vigorously for 5 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in a mobile phase-compatible solution.

  • Troubleshooting:

    • Optimize the pH of the aqueous phase to ensure M4 is in a neutral form to improve its partitioning into the organic solvent.

    • Experiment with different organic solvents and solvent combinations.

c) Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by utilizing specific interactions between the analyte and the sorbent.

  • Protocol (using a mixed-mode or polar-enhanced sorbent):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma sample (e.g., diluted with an acidic or basic buffer).

    • Wash with a weak organic solvent to remove interfering compounds.

    • Elute M4 with a stronger organic solvent, often containing a modifier like formic acid or ammonium hydroxide.

    • Evaporate the eluate and reconstitute.

  • Troubleshooting:

    • Screen different SPE sorbents (e.g., mixed-mode cation exchange, hydrophilic-lipophilic balanced [HLB]).

    • Optimize the pH of the loading, washing, and elution solutions.

Summary of Sample Preparation Techniques:

TechniqueProsConsBest for M4 when...
Protein Precipitation (PPT) Fast, simple, inexpensiveLess clean, high potential for matrix effectsA quick initial assessment is needed, and matrix effects are found to be minimal.
Liquid-Liquid Extraction (LLE) Cleaner than PPT, can be selectiveMore labor-intensive, solvent selection is critical for polar analytesPPT is insufficient, and a more selective removal of interferences is required.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selectiveMost complex and expensive, requires method developmentMaximum removal of matrix interferences is necessary to achieve the required sensitivity and accuracy.
Solution 2: Optimize Chromatographic Conditions

Chromatographic separation plays a key role in moving the analyte of interest away from co-eluting matrix components.

Chromatography_Optimization cluster_Column Column Selection cluster_MobilePhase Mobile Phase Modification C18 Standard C18 Column HILIC HILIC Column C18->HILIC Poor retention of M4? Gradient Optimize Gradient Profile HILIC->Gradient Additives Adjust Mobile Phase Additives (e.g., formic acid, ammonium formate) Gradient->Additives

Caption: Decision process for optimizing chromatography for polar analytes.

  • Column Chemistry: For a polar metabolite like M4, a standard C18 column might not provide sufficient retention, causing it to elute early with other polar matrix components.

    • Recommendation: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns are specifically designed for the retention and separation of polar compounds. Alternatively, a C18 column with a polar end-capping or a phenyl-hexyl column could be evaluated.

  • Mobile Phase:

    • Recommendation: Optimize the gradient elution profile to achieve better separation between M4 and interfering peaks. Adjusting the mobile phase pH with additives like formic acid or ammonium formate can alter the ionization state and retention of both M4 and matrix components, improving resolution.

Solution 3: Utilize an Appropriate Internal Standard (IS)

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby compensating for signal variations.

  • Recommendation: The best choice is a stable isotope-labeled (SIL) version of M4 (e.g., ¹³C- or ¹⁵N-labeled M4). If a SIL-IS is not available, a structural analog that is not present in the sample and has similar physicochemical properties and chromatographic behavior can be used.

By systematically applying these troubleshooting strategies, researchers can effectively overcome matrix effects and develop a robust and reliable method for the quantification of Tecovirimat M4 in various biological matrices.

References

Tecovirimat M4 Metabolite Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Tecovirimat's M4 metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the Tecovirimat M4 metabolite and why is its purification important?

The Tecovirimat M4 metabolite is a key product of the biotransformation of the antiviral drug Tecovirimat. It is formed through the hydrolysis of the amide bond, a reaction primarily mediated by the UGT1A1 and UGT1A4 enzymes, which removes the 4-(trifluoromethyl)benzamide group from the parent molecule.[1] Although pharmacologically inactive, the purification and analysis of the M4 metabolite are crucial for comprehensive pharmacokinetic and drug metabolism studies. Understanding the metabolic fate of Tecovirimat is essential for regulatory submissions and for a complete safety and efficacy profile of the drug.

Q2: What are the main challenges in purifying the Tecovirimat M4 metabolite?

The primary challenges in M4 purification stem from its physicochemical properties and its presence in complex biological or chemical mixtures. Key difficulties include:

  • Separation from the parent drug: Tecovirimat and its M4 metabolite have different polarities, but their structural similarities can still pose a separation challenge.

  • Removal of matrix components: When isolating M4 from biological samples (e.g., plasma, urine, or in vitro metabolism assays), it is essential to remove interfering substances like proteins, salts, and lipids.

  • Low abundance: Metabolites are often present at much lower concentrations than the parent drug, requiring sensitive and efficient purification methods.

  • Potential for further metabolism: In biological systems, M4 can be further conjugated, for instance, with glucuronic acid, leading to a mixture of related compounds that can complicate purification.[1]

  • Chemical stability: The stability of the M4 metabolite during the purification process (e.g., pH, temperature, and exposure to solvents) must be considered to prevent degradation.[2][3]

Q3: What are the recommended initial steps for purifying the M4 metabolite from a biological matrix?

A multi-step approach is generally recommended, starting with sample preparation to remove major interferences, followed by chromatographic separation.

  • Protein Precipitation: For plasma or serum samples, initial protein removal is critical. This is often achieved by adding a cold organic solvent like methanol or acetonitrile.[4]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to separate the M4 metabolite from other components based on its polarity.[5] Given that M4 is more polar than Tecovirimat, these methods can be optimized for selective extraction.

  • Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the final purification of small molecule metabolites like M4.

Troubleshooting Guides

Issue 1: Low Recovery of M4 Metabolite After Extraction
Possible Cause Solution
Incomplete Extraction Optimize the extraction solvent system. Since M4 is more polar than Tecovirimat, a more polar organic solvent or a different solvent-to-aqueous phase ratio in LLE may be required. For SPE, ensure the correct sorbent and elution solvent polarity are used.
Metabolite Degradation Ensure that the pH and temperature of the extraction buffers are within the stability range of the M4 metabolite.[2][3] Work at lower temperatures (e.g., on ice) if stability is a concern.
Protein Binding Although M4's plasma protein binding is expected to be lower than Tecovirimat's, residual binding can occur. Ensure efficient protein precipitation.
Incorrect pH The ionization state of M4 can significantly affect its solubility and partitioning. Adjust the pH of the aqueous phase to ensure M4 is in a neutral form for better extraction into an organic solvent.
Issue 2: Poor Separation of M4 from Tecovirimat and Other Metabolites in HPLC
Possible Cause Solution
Inappropriate Column Chemistry A standard C18 column is a good starting point.[1] However, for closely related compounds, other column chemistries like phenyl-hexyl or polar-embedded phases might provide better selectivity.
Suboptimal Mobile Phase Systematically vary the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase to optimize selectivity. A shallow gradient elution program can improve the resolution of closely eluting peaks.
Peak Tailing Peak tailing for amine-containing compounds can occur due to interactions with residual silanols on the silica support. Use a high-purity, end-capped column or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Co-elution with Matrix Components Improve the sample clean-up process before HPLC. A more rigorous SPE protocol or a different LLE solvent system might be necessary.

Experimental Protocols

Protocol 1: Purification of M4 Metabolite from Plasma using LLE and HPLC
  • Protein Precipitation:

    • To 1 mL of plasma, add 3 mL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the supernatant to ~9 with a suitable buffer.

    • Add 3 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • HPLC Purification:

    • Reconstitute the dried extract in 200 µL of the initial mobile phase.

    • Inject onto a C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Monitor the elution profile using a UV detector or a mass spectrometer.

    • Collect the fractions corresponding to the M4 metabolite peak.

Quantitative Data Summary
Analyte Molecular Formula Molecular Weight ( g/mol ) Predicted LogP HPLC Retention Time (min)
TecovirimatC₁₉H₁₅F₃N₂O₃376.33~3.5~8.5
M4 Metabolite C₁₁H₁₂N₂O₂ 204.22 ~1.2 ~4.2

Note: Predicted LogP and HPLC retention times are estimates and will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation supernatant Collect Supernatant precipitation->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate, pH 9) supernatant->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC (C18 Column, Gradient Elution) reconstitution->hplc fraction_collection Fraction Collection hplc->fraction_collection pure_m4 Pure M4 Metabolite fraction_collection->pure_m4

Figure 1. Experimental workflow for the purification of Tecovirimat M4 metabolite from plasma.

troubleshooting_logic cluster_extraction_issues Extraction Troubleshooting cluster_hplc_issues HPLC Troubleshooting start Low M4 Recovery? check_solvent Optimize LLE/SPE Solvent? start->check_solvent Yes change_column Try Different Column Chemistry? start->change_column No, poor separation check_ph Adjust pH? check_solvent->check_ph check_temp Lower Temperature? check_ph->check_temp end Improved Purification check_temp->end optimize_mobile_phase Adjust Mobile Phase/Gradient? change_column->optimize_mobile_phase use_additive Add Mobile Phase Additive? optimize_mobile_phase->use_additive use_additive->end

Figure 2. Logical workflow for troubleshooting low recovery or poor separation of M4.

References

Optimizing LC gradient for Tecovirimat and M4 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Tecovirimat and its M4 metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the M4 metabolite of Tecovirimat?

A1: The M4 metabolite of Tecovirimat is identified as N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine.[1][2] It is a pharmacologically inactive metabolite formed by the hydrolysis of the amide bond in the parent Tecovirimat molecule, which removes the 4-(trifluoromethyl)benzamide group.[3] This metabolic conversion is primarily mediated by UGT1A1 and UGT1A4 enzymes.[1][2][4]

Q2: How does the polarity of M4 differ from Tecovirimat?

A2: The M4 metabolite is significantly more polar than Tecovirimat. The removal of the nonpolar 4-(trifluoromethyl)benzamide substituent group during metabolism results in a more polar compound. In typical reversed-phase liquid chromatography (RPLC), M4 will therefore have a shorter retention time and elute earlier than the parent drug, Tecovirimat.

Q3: What are the typical mass transitions for Tecovirimat for LC-MS/MS analysis?

A3: For tandem mass spectrometry (MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode, the following mass transition is commonly used for Tecovirimat: m/z 375.1 → 282.9. This transition is often monitored in negative ionization mode.

Experimental Protocols

Representative LC-MS/MS Protocol for Tecovirimat Analysis

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 50 µL of methanol.

  • Vortex the mixture to create a fine suspension.

  • Add an appropriate volume of acetonitrile containing an internal standard.

  • Vortex thoroughly for 1-2 minutes.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterRecommended Setting
LC System Agilent-1200 or equivalent HPLC/UHPLC system
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 2.8
Mobile Phase B Acetonitrile
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30-40 °C
Gradient Program See Table 1 for a starting gradient program

Table 1: Example Scouting Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

3. Mass Spectrometry Conditions

ParameterRecommended Setting
Mass Spectrometer Agilent 6410 QQQ or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 4 kV
Gas Temperature 300 °C
Gas Flow 6 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Tecovirimat: m/z 375.1 → 282.9; M4: To be determined

Troubleshooting Guide

Logical Workflow for LC Gradient Optimization

The following diagram illustrates a systematic approach to troubleshooting and optimizing the separation of Tecovirimat and its M4 metabolite.

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_strategy Optimization Strategy cluster_actions Specific Actions Start Poor Separation of Tecovirimat and M4 CoElution Co-elution or Poor Resolution (Rs < 1.5) Start->CoElution PeakShape Poor Peak Shape (Tailing or Fronting) Start->PeakShape ModifyGradient Adjust Gradient Slope CoElution->ModifyGradient ChangeSolvent Alter Mobile Phase CoElution->ChangeSolvent ColumnChem Evaluate Column Chemistry CoElution->ColumnChem PeakShape->ChangeSolvent PeakShape->ColumnChem ShallowGradient Decrease Gradient Slope (Increase Run Time) ModifyGradient->ShallowGradient OrganicRatio Lower Initial %B (Aqueous Content) ModifyGradient->OrganicRatio SolventType Switch Organic Solvent (e.g., ACN to MeOH) ChangeSolvent->SolventType AdjustpH Modify Mobile Phase pH ChangeSolvent->AdjustpH NewColumn Try Different Stationary Phase (e.g., Phenyl, Cyano) ColumnChem->NewColumn ParticleSize Use Smaller Particle Size Column ColumnChem->ParticleSize

References

Technical Support Center: Improving Recovery of Tecovirimat M4 from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Tecovirimat M4 from various biological matrices. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering the Tecovirimat M4 metabolite from biological matrices?

A1: The primary challenge in recovering Tecovirimat M4 stems from its chemical properties. Tecovirimat undergoes hydrolysis to form the M4 metabolite, which is then conjugated with glucuronic acid. This results in a polar, water-soluble molecule. The high polarity of the M4-glucuronide can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and partitioning issues during liquid-liquid extraction (LLE) with non-polar solvents. Additionally, as with any bioanalytical method, matrix effects from endogenous components in plasma, serum, or tissue homogenates can interfere with accurate quantification.

Q2: Which extraction method is recommended for beginners working with Tecovirimat M4?

A2: For researchers new to the analysis of Tecovirimat M4, protein precipitation (PPT) is the recommended starting point. It is a relatively simple, fast, and universal method for removing proteins from biological samples. While it may result in a less clean extract compared to LLE or SPE, its ease of use and generally good recovery for a broad range of analytes make it an excellent initial approach.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Tecovirimat M4?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis. To minimize their impact:

  • Improve Sample Cleanup: Employ a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Tecovirimat M4 from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Tecovirimat M4 is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.

Q4: What are the key storage and handling conditions to ensure the stability of Tecovirimat M4 in plasma?

A4: Proper sample storage is crucial for accurate analysis. For long-term stability of Tecovirimat in plasma, storage at -20°C for at least 3 months has been shown to be effective with no degradation.[1] It is also stable in an autosampler at 4°C for at least 48 hours.[1] It is recommended to minimize freeze-thaw cycles.

Troubleshooting Guides

Low Recovery of Tecovirimat M4
Potential Cause Troubleshooting Steps
Protein Precipitation (PPT): Incomplete precipitation of proteins.- Ensure the correct ratio of organic solvent to sample is used (typically 3:1 or 4:1).- Vortex the sample vigorously after adding the solvent.- Optimize the incubation time and temperature (e.g., incubate at a lower temperature to enhance precipitation).
Liquid-Liquid Extraction (LLE): Tecovirimat M4 is too polar for the chosen organic solvent.- Use a more polar extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether [MTBE]).- Adjust the pH of the aqueous phase to suppress the ionization of the M4 metabolite, making it less polar.- Add a salting-out agent (e.g., sodium chloride) to the aqueous phase to increase the partitioning of M4 into the organic phase.
Solid-Phase Extraction (SPE): Poor retention of the polar M4 metabolite on the sorbent.- Use a mixed-mode or ion-exchange SPE sorbent instead of a standard reversed-phase sorbent.- Optimize the pH of the sample and loading buffer to ensure the M4 metabolite is in a charged state for ion-exchange SPE.- Ensure the sorbent is properly conditioned and equilibrated before loading the sample.
General: Adsorption to labware.- Use low-retention polypropylene tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent sample processing.- Ensure all samples are treated identically, with consistent vortexing times, incubation periods, and centrifugation speeds/times.- Use an automated liquid handler for improved precision if available.
Emulsion formation during LLE.- Centrifuge at a higher speed or for a longer duration.- Add a small amount of a different organic solvent to break the emulsion.- Use a phase-transfer catalyst.
Inconsistent elution from SPE cartridge.- Ensure a consistent and slow flow rate during elution.- Allow the elution solvent to soak the sorbent for a few minutes before final elution.- Use a sufficient volume of elution solvent.

Experimental Protocols

Protein Precipitation (PPT) for Tecovirimat

This protocol is adapted from a validated method for the extraction of Tecovirimat from human plasma.[2]

Methodology:

  • To 50 µL of plasma in a microcentrifuge tube, add 50 µL of methanol.

  • Vortex the mixture to achieve a fine suspension.

  • Add 200 µL of the internal standard (IS) working solution in acetonitrile.

  • Shake the mixture at 40°C and 900 rpm for 60 minutes.

  • Centrifuge at 13,000 × g for 5 minutes.

  • Transfer 130 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data:

Analyte ConcentrationRecovery (%)
Low Quality Control (LQC)104.5 ± 8.2
Medium Quality Control (MQC)91.3 ± 5.5
High Quality Control (HQC)82.2 ± 3.1

Data adapted from a study on Tecovirimat extraction.[2]

Liquid-Liquid Extraction (LLE) for Polar Metabolites (Adaptable for Tecovirimat M4)

This is a general protocol for the extraction of polar metabolites and can be optimized for Tecovirimat M4.

Methodology:

  • To 100 µL of plasma or serum, add 400 µL of a pre-chilled (-20°C) extraction solvent (e.g., Methanol:Acetonitrile, 1:1, v/v).

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 400 µL of water and 400 µL of chloroform to create a biphasic system.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the upper aqueous layer containing the polar metabolites (including Tecovirimat M4).

  • Evaporate the solvent to dryness and reconstitute in a suitable buffer for LC-MS/MS analysis.

Proposed Solid-Phase Extraction (SPE) for Tecovirimat M4

This proposed protocol is based on methods for other polar glucuronide metabolites and should be optimized and validated for Tecovirimat M4. A mixed-mode or anion-exchange sorbent is recommended.

Methodology:

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak wash buffer (e.g., 2% formic acid in water).

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of the weak wash buffer and load it onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of the weak wash buffer, followed by 1 mL of a stronger organic wash (e.g., 5% methanol in ethyl acetate) to remove non-polar and weakly retained interferences.

  • Elution: Elute the Tecovirimat M4 with 1 mL of an elution solvent containing a strong base to disrupt the ionic interaction (e.g., 5% ammonium hydroxide in methanol).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_PPT cluster_sample_prep Protein Precipitation Workflow plasma 50 µL Plasma add_methanol Add 50 µL Methanol plasma->add_methanol vortex1 Vortex add_methanol->vortex1 add_is Add 200 µL IS in ACN vortex1->add_is shake Shake (40°C, 60 min) add_is->shake centrifuge Centrifuge (13,000 x g, 5 min) shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Tecovirimat.

Experimental_Workflow_LLE cluster_sample_prep Liquid-Liquid Extraction Workflow for Polar Metabolites plasma 100 µL Plasma add_solvent Add 400 µL MeOH:ACN plasma->add_solvent vortex1 Vortex add_solvent->vortex1 incubate Incubate (-20°C, 1h) vortex1->incubate centrifuge1 Centrifuge incubate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_water_chloroform Add Water & Chloroform supernatant1->add_water_chloroform vortex2 Vortex add_water_chloroform->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 aqueous_layer Collect Aqueous Layer centrifuge2->aqueous_layer dry_down Evaporate to Dryness aqueous_layer->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction for Tecovirimat M4.

Experimental_Workflow_SPE cluster_spe Solid-Phase Extraction Workflow for Tecovirimat M4 start Start condition Condition Cartridge (Methanol, Water) start->condition equilibrate Equilibrate Cartridge (Weak Wash Buffer) condition->equilibrate load_sample Load Sample (Diluted Plasma) equilibrate->load_sample wash Wash Cartridge (Weak & Strong Wash) load_sample->wash elute Elute Tecovirimat M4 (Basic Elution Solvent) wash->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: Solid-Phase Extraction for Tecovirimat M4.

References

Addressing cross-interference in Tecovirimat metabolite assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Tecovirimat and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential cross-interference in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Tecovirimat and are they pharmacologically active?

Tecovirimat is metabolized via amide hydrolysis and glucuronidation. The primary metabolites identified are:

  • 4-trifluoromethyl benzoic acid (TFMBA): This is the most abundant metabolite.[1]

  • M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine) [2]

  • M5 (3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene) [2]

  • Glucuronide conjugates: Tecovirimat and its metabolites can also be found as glucuronidated forms in urine.[2]

Current data indicates that these metabolites are not pharmacologically active.[1][2]

Q2: What is the most common analytical method for quantifying Tecovirimat and its metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of Tecovirimat in biological matrices like human plasma.[3] This method offers high sensitivity and selectivity.

Q3: What are the typical mass transitions (m/z) monitored for Tecovirimat in LC-MS/MS analysis?

Published methods for Tecovirimat detection in Multiple Reaction Monitoring (MRM) mode commonly monitor the following transitions:

  • m/z 375.1 → 282.9

  • m/z 375.0 → 283.2[3]

Q4: Can metabolites interfere with the quantification of the parent drug, Tecovirimat?

Yes, in LC-MS/MS analysis, metabolites can potentially interfere with the quantification of the parent drug through several mechanisms, even if they are not isobaric (having the same mass).[4] This can include co-elution leading to ion suppression or enhancement in the mass spectrometer's ion source.[4][5]

Troubleshooting Guide

This guide addresses specific issues of cross-interference that may be encountered during the bioanalysis of Tecovirimat and its metabolites.

Issue 1: Inaccurate quantification of Tecovirimat, potentially due to metabolite interference.

Symptoms:

  • Poor reproducibility of quality control (QC) samples.

  • Non-linear dose-response curves.

  • Discrepancies between expected and measured concentrations.

Possible Cause: Co-elution of a metabolite with Tecovirimat, leading to matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source.[5] While the metabolite itself may not be detected in the same mass transition as Tecovirimat, its presence in the ESI droplet at the same time can affect the ionization efficiency of Tecovirimat.[4]

Troubleshooting Steps:

  • Chromatographic Separation Optimization:

    • Modify the gradient elution profile to better separate Tecovirimat from its major metabolites.

    • Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve orthogonal selectivity.[6]

    • Adjust the mobile phase composition and pH.[6]

  • Sample Preparation Modification:

    • Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering metabolites. Liquid-liquid extraction (LLE) is also a commonly used technique.[3]

  • Internal Standard (IS) Selection:

    • Ensure that a stable isotope-labeled internal standard (SIL-IS) for Tecovirimat is used. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction during quantification.

Issue 2: Unexpected peaks observed in the chromatogram for Tecovirimat or its metabolites.

Symptoms:

  • Additional peaks near the analyte or internal standard peak.

  • Split peaks.

Possible Cause:

  • Isomeric Metabolites: While not explicitly documented for Tecovirimat, the presence of isomeric metabolites that are not chromatographically resolved can lead to multiple peaks.

  • In-source Fragmentation: The parent drug or a metabolite might undergo fragmentation within the ion source of the mass spectrometer, leading to the appearance of unexpected ions that could interfere with the target analyte's signal.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize HRMS to obtain accurate mass measurements of the interfering peaks. This can help in identifying the elemental composition and tentatively identifying the interfering species.

  • MS/MS Fragmentation Analysis:

    • Acquire product ion scans of the unexpected peaks and compare the fragmentation patterns with that of Tecovirimat and its known metabolites to identify the source of interference.

  • Optimization of Ion Source Parameters:

    • Adjust ion source parameters such as capillary voltage and source temperature to minimize in-source fragmentation.

Quantitative Data Summary

The following tables summarize typical performance data for a validated LC-MS/MS method for Tecovirimat quantification.

Table 1: Intra-day and Inter-day Precision and Accuracy for Tecovirimat Quantification [3]

Quality Control LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low≤ 7.8within 14.5≤ 12.0within 6.6
Medium≤ 7.8within 14.5≤ 12.0within 6.6
High≤ 7.8within 14.5≤ 12.0within 6.6
LLOQ≤ 13.0within 19.9< 7.1< 19.0

CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification

Experimental Protocols

Key Experiment: LC-MS/MS Method for Tecovirimat Quantification in Human Plasma

This protocol is a synthesized example based on commonly used methodologies.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add the internal standard solution.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Parameters

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Tecovirimat from its metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tecovirimat: 375.1 → 282.9

    • Internal Standard (SIL-Tecovirimat): e.g., 381.1 → 282.9 (hypothetical)

  • Ion Source Temperature: 500 °C.

  • Collision Gas: Argon.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data_analysis Data Analysis ms->data_analysis Data Acquisition troubleshooting_logic cluster_solutions Troubleshooting Steps start Inaccurate Quantification cause1 Potential Cause: Co-elution & Ion Suppression start->cause1 solution1 Optimize Chromatography cause1->solution1 solution2 Refine Sample Prep cause1->solution2 solution3 Use SIL-IS cause1->solution3 result Accurate Quantification solution1->result solution2->result solution3->result

References

Technical Support Center: Minimizing M4 Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize M4 degradation during experimental sample preparation.

First, please identify which "M4" you are working with:

  • M4 Macrophages: A specific phenotype of macrophages.

  • M4 Muscarinic Acetylcholine Receptor: A G protein-coupled receptor.

M4 Macrophage Sample Preparation Guide

This section focuses on preserving the integrity of M4 macrophages and their specific markers (e.g., CD68, MMP7, S100A8) during sample preparation for analyses like flow cytometry or western blotting.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of M4 macrophage marker degradation during sample preparation?

A1: The primary causes include enzymatic degradation by proteases released during cell lysis, loss of cell viability leading to marker shedding or internalization, harsh mechanical dissociation of tissues, and improper storage conditions (e.g., slow freezing or repeated freeze-thaw cycles).

Q2: How can I prevent the degradation of intracellular M4 markers like CD68?

A2: For intracellular markers, rapid fixation and permeabilization are crucial. Using a fixation buffer (e.g., paraformaldehyde) followed by a permeabilization buffer (e.g., containing saponin or mild detergents like Triton X-100) allows antibodies to access intracellular targets while preserving cellular morphology.[1] For lysate-based analyses, the immediate addition of a broad-spectrum protease inhibitor cocktail to the lysis buffer is essential.[2][3]

Q3: What is the best way to store M4 macrophage samples for later analysis?

A3: For short-term storage (up to a week), fixed cells can be stored at 2-8°C in an azide-containing buffer.[1] For long-term storage, cryopreservation in a freezing medium containing a cryoprotectant like DMSO is recommended, with storage in liquid nitrogen vapor phase. It is crucial to aliquot samples to avoid repeated freeze-thaw cycles.

Q4: Can I use trypsin to detach adherent macrophages for analysis?

A4: Trypsin treatment should be avoided as it can cleave cell surface proteins and affect kinase activity.[2] For detaching adherent macrophages, it is recommended to use gentle, non-enzymatic methods like cell scraping in ice-cold PBS or using EDTA-based cell dissociation buffers.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low signal for M4 surface markers in flow cytometry 1. Proteolytic cleavage: Surface proteins were degraded during sample processing. 2. Harsh cell detachment: Enzymatic digestion (e.g., trypsin) cleaved the epitopes. 3. Delayed processing: Cells were left at room temperature for too long, leading to marker internalization or shedding.1. Keep cells on ice at all times. Use a protease inhibitor cocktail in your staining buffer. 2. Use a non-enzymatic cell dissociation method like gentle scraping or an EDTA-based buffer. 3. Process samples as quickly as possible after harvesting.
High background staining 1. Fc receptor binding: Antibodies are non-specifically binding to Fc receptors on macrophages. 2. Dead cells: Dead cells can non-specifically bind antibodies.1. Block Fc receptors with an Fc blocking reagent or by adding excess IgG from the same species as your primary antibody host for 10-15 minutes before adding your specific antibodies.[4] 2. Use a viability dye (e.g., Propidium Iodide, DAPI, or fixable viability stains) to exclude dead cells from your analysis.
Loss of M4-specific protein signal in Western Blot 1. Protease activity: Insufficient or incorrect protease inhibitors in the lysis buffer. 2. Phosphatase activity: If studying phosphorylation, phosphatases may have removed phosphate groups. 3. Multiple freeze-thaw cycles: Repeated freezing and thawing of the lysate degraded the proteins.1. Use a broad-spectrum protease inhibitor cocktail immediately upon adding lysis buffer.[5][6][7] 2. Add a phosphatase inhibitor cocktail to the lysis buffer if phosphorylation states are of interest.[2][3] 3. Aliquot lysates after the initial preparation to avoid multiple freeze-thaw cycles.
Experimental Protocol: Preparation of Macrophages for Flow Cytometry Analysis of M4 Markers

This protocol provides a general framework for preparing a single-cell suspension from tissues for the analysis of M4 macrophage markers.

  • Tissue Dissociation:

    • Excise the tissue of interest (e.g., spleen, tumor) and place it in ice-cold PBS.

    • Mince the tissue into small pieces using sterile scissors in a petri dish on ice.

    • Transfer the minced tissue to a tube containing a digestion buffer with enzymes like collagenase D and DNase I.[8][9]

    • Incubate at 37°C for 30-60 minutes with gentle agitation.[9]

  • Single-Cell Suspension:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[9][10]

    • Wash the cells with cold PBS containing 2% FBS (FACS Buffer).

    • Centrifuge the cells at 300-500 x g for 5-10 minutes at 4°C and discard the supernatant.

    • If significant red blood cell contamination is present, perform a red blood cell lysis step with an ACK lysis buffer.[11]

  • Staining:

    • Resuspend the cell pellet in FACS buffer to a concentration of 1x10⁶ cells/mL.

    • Perform an Fc block by incubating the cells with an Fc blocking reagent for 10 minutes at room temperature to prevent non-specific antibody binding.[4]

    • Add the cocktail of fluorescently conjugated primary antibodies against surface markers and incubate for 30-45 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization (for intracellular markers like CD68):

    • Resuspend the cells in a fixation buffer (e.g., 1-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

    • Wash the cells with PBS.

    • Resuspend the cells in a permeabilization buffer (e.g., containing saponin or a mild detergent) and add the intracellular antibodies.

    • Incubate for 30-45 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Analysis:

    • Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer.

Visualizations

M4_Macrophage_Workflow cluster_prep Sample Preparation cluster_stain Staining Tissue Tissue Harvest Dissociation Enzymatic Dissociation (Collagenase/DNase) Tissue->Dissociation Filtration 70 µm Filtration Dissociation->Filtration FcBlock Fc Receptor Block Filtration->FcBlock Single-cell suspension SurfaceStain Surface Marker Staining (e.g., CD45, F4/80) FcBlock->SurfaceStain FixPerm Fixation & Permeabilization SurfaceStain->FixPerm IntraStain Intracellular Staining (e.g., CD68, MMP7) FixPerm->IntraStain Analysis Flow Cytometry Analysis IntraStain->Analysis Washes

Caption: Workflow for M4 Macrophage Sample Preparation.

M4_Macrophage_Polarization cluster_pathway M4 Macrophage Polarization cluster_markers Key M4 Markers Monocyte Monocyte M4_Macrophage M4 Macrophage Monocyte->M4_Macrophage CXCL4 CXCL4 (from Platelets) CXCL4->Monocyte Induces differentiation MMP7 MMP7 M4_Macrophage->MMP7 Upregulates S100A8 S100A8 M4_Macrophage->S100A8 Upregulates CD68 CD68 M4_Macrophage->CD68 Upregulates

Caption: Simplified M4 Macrophage Polarization Pathway.

M4 Muscarinic Acetylcholine Receptor Sample Preparation Guide

This section provides guidance on minimizing the degradation of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), during extraction from cell membranes and preparation for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why are GPCRs like the M4 receptor so difficult to work with?

A1: GPCRs are integral membrane proteins, meaning they are embedded within the lipid bilayer of the cell membrane. This environment is crucial for their proper folding and stability. When extracted from the membrane using detergents, they can become unstable, unfold, and lose activity.[12]

Q2: What is the most critical step in preventing M4 receptor degradation?

A2: The solubilization step, where the receptor is extracted from the membrane, is the most critical.[13] The choice of detergent is paramount. It must be strong enough to disrupt the membrane but gentle enough to not denature the receptor. The goal is to replace the native lipid environment with a stable detergent micelle.

Q3: What should I include in my lysis/extraction buffer to protect the M4 receptor?

A3: Your buffer should always contain a broad-spectrum protease inhibitor cocktail to prevent proteolytic degradation by enzymes released during cell lysis.[14] Depending on the downstream application, other additives like antioxidants, chelating agents (EDTA, if compatible), and specific lipids or cholesterol analogs may also be beneficial for stability.

Q4: How long is my extracted M4 receptor stable?

A4: Stability is highly dependent on the specific receptor, the detergent used, and the storage conditions. Some commercial GPCR extraction and stabilization reagents claim to maintain receptor function for up to one week at 4°C or one month at -20°C.[15][16] However, it is always best to use the solubilized receptor as quickly as possible. For long-term storage, aliquoting and flash-freezing in liquid nitrogen is recommended.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low yield of solubilized M4 receptor 1. Inefficient detergent: The detergent is not effectively extracting the receptor from the membrane. 2. Insufficient detergent concentration: The detergent concentration is below its critical micelle concentration (CMC).1. Screen a panel of detergents (e.g., DDM, LMNG, Digitonin, CHAPS) to find the optimal one for the M4 receptor.[13][17][18] 2. Ensure the detergent concentration is well above its CMC during solubilization.
Loss of M4 receptor activity (e.g., ligand binding) after solubilization 1. Harsh detergent: The detergent is denaturing the receptor. 2. Proteolytic degradation: Proteases have cleaved the receptor. 3. Instability in solution: The receptor-detergent micelle is not stable, leading to aggregation or unfolding over time.1. Switch to a milder detergent (e.g., Digitonin or DDM are often gentler than OG).[17][18] 2. Ensure a potent protease inhibitor cocktail is added to the buffer immediately before use.[7] 3. Add stabilizing agents like glycerol (10-20%) or cholesterol analogs (e.g., CHS) to the buffer. Use the sample as quickly as possible and always keep it on ice.
Receptor aggregation during purification 1. Suboptimal detergent concentration: Detergent concentration falls below the CMC during purification steps (e.g., dilution during chromatography). 2. Inappropriate buffer conditions: pH or salt concentration is not optimal for receptor stability.1. Include a low concentration of the same detergent (above the CMC) in all purification buffers (wash, elution).[15] 2. Empirically test a range of pH and salt concentrations to find the optimal conditions for your M4 receptor construct.
Data Summary: Detergents and Additives for M4 Receptor Stability
Reagent Type Examples Purpose Typical Concentration Notes
Detergents DDM (n-dodecyl-β-D-maltoside) LMNG (Lauryl Maltose Neopentyl Glycol) Digitonin CHAPSSolubilize the receptor from the cell membrane by forming micelles around it.1-2% (w/v) for solubilization; ~2x CMC in subsequent buffers.Choice is protein-dependent. DDM and LMNG are often good starting points for GPCRs.[13][18] Digitonin is known to be effective but can be impure.[17]
Protease Inhibitors Commercial Cocktails (e.g., Halt™, cOmplete™) Individual components (AEBSF, Leupeptin, Aprotinin, Pepstatin A)Inhibit endogenous proteases released during cell lysis to prevent receptor degradation.Typically 1X (e.g., 1:100 dilution of a 100X stock).Essential for all extraction protocols.[6][14]
Stabilizing Agents Glycerol Cholesterol Hemisuccinate (CHS)Increase solution viscosity and stabilize the protein's native conformation. Mimic the native membrane environment.10-25% (v/v) 0.01-0.1% (w/v)Glycerol is a common cryoprotectant. CHS is often used with DDM to improve the stability of sensitive GPCRs.[18]
Reducing Agents DTT, TCEPPrevent oxidation of cysteine residues and maintain a reducing environment.1-5 mMUse if the receptor has critical disulfide bonds that need to be maintained in a reduced state for activity.
Experimental Protocol: Extraction of M4 Receptor from Cultured Cells

This protocol is a general guideline for extracting the M4 receptor from adherent mammalian cells overexpressing the receptor.

  • Cell Culture and Harvest:

    • Culture cells expressing the M4 receptor to ~80-90% confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis and Solubilization:

    • Prepare the Solubilization Buffer immediately before use on ice: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) DDM, 0.1% (w/v) CHS, 10% glycerol.

    • Add a 1X concentration of a broad-spectrum protease inhibitor cocktail to the buffer.

    • Resuspend the cell pellet in the ice-cold Solubilization Buffer.

    • Incubate on a rotator at 4°C for 1-2 hours to allow for membrane solubilization.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant, which contains the solubilized M4 receptor.

  • Downstream Application/Storage:

    • Immediately proceed with the downstream application (e.g., affinity purification, binding assay).

    • For storage, aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

M4_Receptor_Workflow cluster_prep Cell Preparation cluster_extract Extraction Cells Harvest Cells Wash Wash with PBS Cells->Wash Pellet Cell Pellet Wash->Pellet Lysis Resuspend in Lysis Buffer (Detergent + Protease Inhibitors) Pellet->Lysis Solubilize Solubilize at 4°C Lysis->Solubilize Clarify High-Speed Centrifugation Solubilize->Clarify Supernatant Solubilized M4 Receptor Clarify->Supernatant Collect Supernatant Downstream Downstream Application Supernatant->Downstream Purification / Assay

Caption: Workflow for M4 Muscarinic Receptor Sample Preparation.

M4_Receptor_Signaling cluster_pathway M4 Receptor Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Simplified M4 Muscarinic Receptor Signaling Pathway.

References

Technical Support Center: Optimal Column Selection for Chromatography of Tecovirimat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Tecovirimat and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the major metabolites of Tecovirimat I should be looking for?

A1: Tecovirimat is primarily metabolized via amide hydrolysis and glucuronidation. The major circulating metabolites that are often monitored are:

  • M4: N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine

  • M5: 3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene

  • TFMBA: 4-(trifluoromethyl)benzoic acid[1][2]

  • Glucuronide conjugates: These are major urinary metabolites but may be present in plasma.[3]

It is important to note that these metabolites are considered pharmacologically inactive.[1]

Q2: I am not getting good retention of the early-eluting polar metabolites like TFMBA on my C18 column. What can I do?

A2: This is a common issue when analyzing polar metabolites alongside a more hydrophobic parent drug. Here are several strategies to improve retention of polar compounds:

  • Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have stationary phases modified to increase interaction with polar analytes, even in highly aqueous mobile phases.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[4][5][6] They utilize a high organic mobile phase, which can also enhance MS sensitivity.

  • Employ a Mixed-Mode Column: These columns combine reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of neutral, acidic, and basic compounds.[7][8][9][10] This can be particularly useful for separating the neutral parent drug, the acidic TFMBA, and the amine-containing M4 metabolite.

  • Mobile Phase Optimization:

    • Decrease the initial percentage of organic solvent in your gradient.

    • Ensure proper pH control. For an acidic metabolite like TFMBA, a mobile phase pH below its pKa will keep it in its neutral form, increasing retention on a reversed-phase column.

    • Use an appropriate buffer at a suitable concentration (e.g., 10-25 mM for LC-UV, <10 mM for LC-MS) to maintain a stable pH.[8]

Q3: My peaks for the TFMBA metabolite are tailing significantly. What is causing this and how can I fix it?

A3: Peak tailing for acidic analytes like TFMBA on reversed-phase columns is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s how to troubleshoot this:

  • Lower the Mobile Phase pH: Adjusting the pH to 2.5-3.0 with an additive like formic acid will protonate the silanol groups, minimizing these unwanted interactions.[8]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, reducing the likelihood of peak tailing.

  • Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration can help mask silanol interactions. However, be cautious with LC-MS as high buffer concentrations can cause ion suppression.[8]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[8]

Q4: I am having trouble separating the parent drug, Tecovirimat, from its structurally similar metabolites. What column chemistries offer different selectivity?

A4: If a standard C18 column does not provide adequate resolution, consider columns with different stationary phase chemistries to exploit alternative separation mechanisms:

  • Phenyl-Hexyl Columns: These columns offer pi-pi interactions, which can be beneficial for separating aromatic compounds like Tecovirimat and its metabolites. The selectivity can be different from that of a C18 column, potentially resolving co-eluting peaks.

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for a wide range of analytes, including those with aromatic rings and electron-withdrawing groups.

  • Mixed-Mode Columns: As mentioned earlier, these columns provide both hydrophobic and ion-exchange retention mechanisms, which can be highly effective for separating compounds with different physicochemical properties (e.g., neutral parent drug and charged metabolites).[7][8][9][10]

Data Presentation: Physicochemical Properties and Chromatographic Conditions

Table 1: Physicochemical Properties of Tecovirimat and a Key Metabolite

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Strongest Acidic)
Tecovirimat C₁₉H₁₅F₃N₂O₃376.339.15
TFMBA C₈H₅F₃O₂190.12~3.6 (estimated for benzoic acids)

Data for Tecovirimat from DrugBank.[1] TFMBA pKa is an estimate based on similar structures.

Table 2: Example Chromatographic Conditions for Tecovirimat Analysis

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection ESI-MS/MS

This is a representative starting method. Optimization will be required for the simultaneous analysis of metabolites.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC-MS/MS Analysis of Tecovirimat and Metabolites
  • Sample Preparation:

    • Perform a protein precipitation of plasma samples by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of 10% acetonitrile in water.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Optimize cone voltage and collision energy for Tecovirimat and each metabolite.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quant Quantification integration->quant

Caption: Workflow for the analysis of Tecovirimat metabolites.

troubleshooting_logic cluster_tailing Tailing Peak cluster_fronting Fronting Peak start Poor Peak Shape? ph Lower Mobile Phase pH start->ph Yes overload_f Check for Overload start->overload_f No, Fronting endcap Use End-capped Column ph->endcap buffer Adjust Buffer Strength endcap->buffer overload Check for Overload buffer->overload solvent Sample Solvent Mismatch overload_f->solvent

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

Comparative Guide to Bioanalytical Method Validation for Tecovirimat and its M4 Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of the antiviral drug Tecovirimat and its major metabolite, M4, in biological matrices. The focus is on providing detailed experimental protocols and performance data to aid researchers in selecting and implementing appropriate analytical strategies.

Introduction to Tecovirimat and its M4 Metabolite

Tecovirimat is an antiviral drug approved for the treatment of smallpox and is also used for other orthopoxvirus infections.[1] It functions by inhibiting the orthopoxvirus VP37 envelope wrapping protein, which is crucial for the formation of mature, enveloped virions and their subsequent egress from infected cells. Tecovirimat is primarily metabolized in the liver via hydrolysis to form its major metabolite, M4 (N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine).[2] Monitoring the concentrations of both the parent drug and its metabolite is essential for pharmacokinetic and toxicokinetic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. Validated methods for both Tecovirimat and its M4 metabolite are presented below.

I. Validated LC-MS/MS Method for Tecovirimat

A robust and sensitive LC-MS/MS method for the quantification of Tecovirimat in human plasma has been developed and validated.[3][4][5][6]

  • Sample Preparation: Protein precipitation is a common and effective method for extracting Tecovirimat from plasma. A typical procedure involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample, followed by centrifugation to remove precipitated proteins.[3]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is suitable for the separation of Tecovirimat.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[3]

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • Mass Transitions: The precursor and product ion transitions for Tecovirimat are monitored. A common transition is m/z 377.1 → 188.1.[1]

The following table summarizes the validation parameters for a published LC-MS/MS method for Tecovirimat in human plasma.[3][4][5][6]

Validation ParameterResult
Linearity Range 10 - 2500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery > 80%
Stability (Freeze-Thaw, Short-term, Long-term) Stable
II. Proposed UPLC-MS/MS Method for Tecovirimat M4 Metabolite
  • Sample Preparation: Due to its polarity, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) could be optimal for selective extraction from plasma. Alternatively, protein precipitation may be sufficient.

  • Chromatographic Conditions:

    • Column: A HILIC column or a polar-embedded reverse-phase column would be suitable for retaining and separating the polar M4 metabolite.

    • Mobile Phase: A gradient elution using a mobile phase system appropriate for HILIC, such as acetonitrile/water with a buffer like ammonium formate, would be effective.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI in positive ion mode is likely suitable.

    • Detection Mode: MRM would be used for quantification.

    • Mass Transitions: The precursor to product ion transition for M4 would be monitored.

The following table presents the expected validation parameters for a UPLC-MS/MS method for the Tecovirimat M4 metabolite, based on typical performance for similar assays.

Validation ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery Consistent and reproducible
Stability (Freeze-Thaw, Short-term, Long-term) To be determined

Alternative Bioanalytical Methods: A Comparative Overview

While LC-MS/MS is the preferred method, other techniques could potentially be employed for the analysis of Tecovirimat.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC-UV separates the analyte from other components in the sample based on its physicochemical properties, and quantification is achieved by measuring its absorbance of UV light at a specific wavelength.

  • Applicability to Tecovirimat: Tecovirimat possesses a chromophore that allows for UV detection.

  • Advantages:

    • Wider availability and lower cost of instrumentation compared to LC-MS/MS.

    • Simpler method development in some cases.

  • Disadvantages:

    • Significantly lower sensitivity and selectivity compared to LC-MS/MS. This could be a major limitation for clinical samples where concentrations may be low.

    • Higher potential for interference from endogenous matrix components, which can affect accuracy and precision.

    • Longer run times may be required to achieve adequate separation.

II. Immunoassays (e.g., ELISA)
  • Principle: Immunoassays utilize the highly specific binding between an antibody and an antigen (in this case, Tecovirimat) for quantification.

  • Applicability to Tecovirimat: Development of a specific antibody to Tecovirimat would be required.

  • Advantages:

    • High throughput, allowing for the analysis of a large number of samples simultaneously.

    • Can be very sensitive.

  • Disadvantages:

    • Development of a highly specific antibody can be time-consuming and expensive.

    • Potential for cross-reactivity with metabolites, leading to an overestimation of the parent drug concentration.

    • The linear dynamic range is often narrower than that of LC-MS/MS methods.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the bioanalytical methods discussed.

Bioanalytical_Workflow cluster_LCMS LC-MS/MS Workflow plasma_lcms Plasma Sample extraction_lcms Protein Precipitation or SPE plasma_lcms->extraction_lcms centrifugation_lcms Centrifugation extraction_lcms->centrifugation_lcms supernatant_lcms Supernatant Transfer centrifugation_lcms->supernatant_lcms analysis_lcms LC-MS/MS Analysis supernatant_lcms->analysis_lcms data_lcms Data Processing & Quantification analysis_lcms->data_lcms

Caption: Typical workflow for LC-MS/MS bioanalysis.

Alternative_Methods_Workflow cluster_HPLCUV HPLC-UV Workflow plasma_hplcuv Plasma Sample extraction_hplcuv Liquid-Liquid Extraction or SPE plasma_hplcuv->extraction_hplcuv evaporation_hplcuv Evaporation & Reconstitution extraction_hplcuv->evaporation_hplcuv analysis_hplcuv HPLC-UV Analysis evaporation_hplcuv->analysis_hplcuv data_hplcuv Data Processing & Quantification analysis_hplcuv->data_hplcuv

Caption: General workflow for HPLC-UV bioanalysis.

Conclusion

For the quantitative bioanalysis of Tecovirimat and its M4 metabolite, LC-MS/MS stands out as the most suitable technique, offering superior sensitivity, selectivity, and speed. While HPLC-UV and immunoassays present as potential alternatives, they come with significant limitations, particularly in terms of sensitivity and specificity, which are critical for accurate pharmacokinetic and toxicokinetic assessments in a research and drug development setting. The provided data and protocols for the LC-MS/MS methods offer a solid foundation for researchers working with Tecovirimat.

References

Cross-Reactivity Assessment of Tecovirimat Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the known metabolites of Tecovirimat, an antiviral medication used for the treatment of orthopoxvirus infections. Due to a lack of direct experimental data on the cross-reactivity of Tecovirimat metabolites, this document summarizes their known characteristics and outlines general principles and methodologies for cross-reactivity assessment. A comparison with the alternative antiviral drugs, Cidofovir and Brincidofovir, is included, focusing on their known drug interaction profiles as an indirect measure of potential cross-reactivity.

Executive Summary

Tecovirimat undergoes metabolism in the body, primarily through hydrolysis and glucuronidation, to produce several metabolites.[1] The major identified metabolites are designated as M4, M5, and 4-trifluoromethyl benzoic acid (TFMBA).[2][3] All known metabolites of Tecovirimat are considered pharmacologically inactive.[2][3] A significant challenge in assessing the cross-reactivity of these metabolites is that the exact chemical structures of M4 and M5 have not been fully characterized.[2][3] Consequently, no direct experimental studies on the cross-reactivity of Tecovirimat metabolites have been published. This guide, therefore, provides a framework for considering potential cross-reactivity based on available information and established toxicological testing principles.

Tecovirimat Metabolism and Metabolites

Tecovirimat is metabolized into approximately 10 metabolites, with TFMBA being the most abundant, accounting for 70.4% of the total exposure.[1] The metabolites are primarily excreted in the urine.[2]

Table 1: Summary of Major Tecovirimat Metabolites

MetaboliteName/DesignationKnown Structural InformationPharmacological Activity
TFMBA 4-(trifluoromethyl)benzoic acidC₈H₅F₃O₂[4]Inactive[2]
M4 N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amineStructure not fully characterized[2]Inactive[2]
M5 3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-eneStructure not fully characterized[2]Inactive[2]

Experimental Protocols for Cross-Reactivity Assessment

In the absence of specific data for Tecovirimat metabolites, this section outlines general experimental protocols that are widely used in the pharmaceutical industry to assess the cross-reactivity of drug metabolites.

Immunoassays

Immunoassays are a common method to screen for cross-reactivity, particularly for assessing interference with diagnostic tests.[5][6]

  • Principle: These assays utilize antibodies to detect specific analytes. Cross-reactivity occurs when a metabolite or other substance is structurally similar enough to the target analyte to bind to the antibody, potentially leading to a false-positive or false-negative result.[7]

  • Methodology:

    • Assay Selection: Choose commercially available or develop in-house immunoassays for relevant endogenous molecules, therapeutic drugs, or drugs of abuse that could potentially cross-react.

    • Sample Preparation: Spike known concentrations of the purified metabolite into a clean matrix (e.g., drug-free urine or plasma).

    • Analysis: Analyze the spiked samples using the selected immunoassay platforms.

    • Data Interpretation: Determine the concentration of the metabolite that produces a signal equivalent to the assay's cutoff for the target analyte. This is often expressed as a percentage of cross-reactivity.[7]

Computational Methods

In silico models can be used to predict the potential for cross-reactivity based on molecular similarity.[5]

  • Principle: These methods use algorithms to compare the two- or three-dimensional structure of a metabolite to a library of other compounds.[8] A high degree of structural similarity suggests a higher likelihood of cross-reactivity.[9]

  • Methodology:

    • Molecular Descriptor Calculation: Generate molecular descriptors (e.g., fingerprints, pharmacophores) for the metabolite and a database of other compounds.

    • Similarity Analysis: Use similarity metrics (e.g., Tanimoto coefficient) to quantify the structural similarity between the metabolite and other molecules.[5]

    • Prediction: Compounds with high similarity scores are flagged as having a higher potential for cross-reactivity and can be prioritized for experimental testing.

Comparison with Alternative Antivirals

Cidofovir and its lipid-conjugate prodrug, Brincidofovir, are alternative antiviral medications with activity against orthopoxviruses.[10] A direct comparison of metabolite cross-reactivity is not possible due to the lack of data. However, an examination of their drug interaction profiles can provide insights into their potential for off-target effects.

Table 2: Comparison of Drug Interaction Profiles

FeatureTecovirimatCidofovirBrincidofovir
Metabolism Hydrolysis and glucuronidation (UGT1A1, UGT1A4)[2]Not extensively metabolized[11]Intracellularly converted to cidofovir[12]
CYP450 Interactions Weak inducer of CYP3A4; weak inhibitor of CYP2C8 and CYP2C19[13]Not known to interact with CYP enzymesNot a substrate or inhibitor of major CYP enzymes
Transporter Interactions Not a significant substrate or inhibitor of major transportersSubstrate of organic anion transporters (OATs) in the kidney[14]Substrate of OATP1B1 and OATP1B3[12]
Known Drug Interactions Interacts with substrates of CYP3A4, CYP2C8, and CYP2C19[15]Probenecid (administered concurrently to reduce nephrotoxicity)[14]Inhibitors of OATP1B1 and OATP1B3 (e.g., cyclosporine, rifampin)[16]

Visualizations

Tecovirimat Metabolism Pathway

Tecovirimat_Metabolism Tecovirimat Tecovirimat Hydrolysis Amide Hydrolysis Tecovirimat->Hydrolysis Glucuronidation Glucuronidation (UGT1A1, UGT1A4) Tecovirimat->Glucuronidation Metabolites Inactive Metabolites Hydrolysis->Metabolites Glucuronidation->Metabolites TFMBA TFMBA (4-trifluoromethylbenzoic acid) Metabolites->TFMBA M4 Metabolite M4 Metabolites->M4 M5 Metabolite M5 Metabolites->M5

Caption: Simplified metabolic pathway of Tecovirimat.

General Workflow for Metabolite Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment Metabolite_Structure Characterize Metabolite Structure Similarity_Screening Computational Similarity Screening Metabolite_Structure->Similarity_Screening Prioritization Prioritize Potential Cross-Reactants Similarity_Screening->Prioritization Immunoassay Immunoassay Screening Prioritization->Immunoassay Receptor_Binding Receptor Binding Assays Prioritization->Receptor_Binding

Caption: General workflow for assessing metabolite cross-reactivity.

Discussion and Conclusion

The assessment of the cross-reactivity of Tecovirimat metabolites is currently hampered by the lack of fully characterized structures for M4 and M5 and the absence of direct experimental data. For TFMBA, its well-defined structure as a benzoic acid derivative suggests a low likelihood of cross-reactivity with most therapeutic drug monitoring or drugs of abuse immunoassays, though potential interactions with assays for other aromatic carboxylic acids cannot be entirely ruled out without specific testing.

The FDA guidance on the safety testing of drug metabolites recommends that metabolites forming at greater than 10% of the parent drug exposure at steady state should be considered for safety assessment.[17] Given that TFMBA constitutes a significant portion of Tecovirimat exposure, a theoretical assessment of its potential for off-target effects is warranted.

In comparison, Cidofovir and Brincidofovir present different safety profiles, with Cidofovir's primary concern being nephrotoxicity and Brincidofovir having a broader range of potential adverse effects, including gastrointestinal and hepatic issues.[14][18] The lack of significant CYP450-mediated metabolism for Cidofovir and Brincidofovir reduces the likelihood of metabolic drug-drug interactions compared to Tecovirimat.

Recommendations for Future Research:

  • Elucidation of the complete chemical structures of Tecovirimat metabolites M4 and M5.

  • In vitro screening of purified Tecovirimat metabolites against a panel of common immunoassays.

  • Computational modeling to predict the binding affinity of Tecovirimat metabolites to a range of biological targets.

Until such data becomes available, a thorough understanding of Tecovirimat's primary pharmacology and its known drug-drug interaction profile remains the most critical consideration for its safe and effective use.

References

Comparative analysis of Tecovirimat metabolism in different species

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of Tecovirimat's metabolism in humans, monkeys, rabbits, and mice. The information presented herein is supported by experimental data to aid in the understanding of species-specific differences in drug metabolism and pharmacokinetic profiles.

Tecovirimat is an antiviral drug approved for the treatment of smallpox, monkeypox, and cowpox. Understanding its metabolic fate across different species is crucial for preclinical development and the extrapolation of animal model data to human clinical outcomes. This guide summarizes key pharmacokinetic parameters, metabolic pathways, and experimental methodologies used to study Tecovirimat metabolism.

Comparative Pharmacokinetics and Metabolism

The metabolism of Tecovirimat exhibits notable differences across various species. In humans, the primary route of metabolism involves amide hydrolysis and glucuronidation, leading to the formation of several metabolites. The most significant metabolite identified in humans is 4-trifluoromethyl benzoic acid (TFMBA).[1] While detailed comparative metabolite profiling across all species is not extensively documented in publicly available literature, the existing pharmacokinetic data provides valuable insights into species-specific handling of the drug.

Tecovirimat is known to be metabolized by uridine glucuronosyltransferase enzymes UGT1A1 and UGT1A4 in humans.[2] The drug is a weak inducer of CYP3A4 and a weak inhibitor of CYP2C8 and CYP2C19.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Tecovirimat in humans, non-human primates (cynomolgus monkeys), and rabbits. Data for mice is limited but indicates wide tissue distribution.[3]

ParameterHuman (600 mg, oral)Non-human Primates (10 mg/kg, oral)Rabbit (40 mg/kg, oral)Mouse
Cmax (ng/mL) 22091444374Data Not Available
Cmin (ng/mL) 69016925Data Not Available
Cavg (ng/mL) 1270598138Data Not Available
AUC0-24hr (ng·h/mL) 30,63214,3523318Data Not Available
Plasma Protein Binding (%) 77-82~88~89Data Not Available
Primary Metabolites TFMBA, M4, M5[1][2]Data Not AvailableData Not AvailableData Not Available

Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; Cavg: Average plasma concentration; AUC0-24hr: Area under the plasma concentration-time curve over 24 hours. (Data sourced from references[2][4])

Experimental Protocols

The following sections detail common methodologies used in the study of Tecovirimat metabolism.

In Vitro Metabolism using Liver Microsomes

This assay is crucial for assessing the metabolic stability of a compound and identifying the enzymes involved in its metabolism.

Objective: To determine the rate of Tecovirimat metabolism in liver microsomes from different species (human, monkey, rabbit, mouse) and to identify potential metabolites.

Materials:

  • Tecovirimat

  • Liver microsomes (human, monkey, rabbit, mouse)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Tecovirimat in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the Tecovirimat working solution to each well.

  • Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent drug and identify metabolites.

Quantification of Tecovirimat and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices.

Objective: To develop and validate a method for the simultaneous quantification of Tecovirimat and its major metabolites in plasma.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase concentration.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI), either positive or negative ion mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Tecovirimat and its metabolites need to be optimized. For Tecovirimat, a transition of m/z 375.1 → 283.1 has been reported.[4]

Sample Preparation:

  • To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition for LC-MS/MS analysis.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Metabolism cluster_in_vitro In Vitro Metabolism Assay cluster_lcms LC-MS/MS Quantification prep Prepare Reagents: - Tecovirimat Stock - Liver Microsomes - NADPH System - Buffer incubate Incubate at 37°C (Multiple Time Points) prep->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge_vitro Centrifuge to Precipitate Proteins terminate->centrifuge_vitro analyze_vitro Analyze Supernatant by LC-MS/MS centrifuge_vitro->analyze_vitro sample_prep Plasma Sample Preparation (Protein Precipitation) separation Chromatographic Separation (HPLC) sample_prep->separation detection Mass Spectrometric Detection (MS/MS) separation->detection quantification Data Analysis and Quantification detection->quantification

Figure 1: Workflow for In Vitro Metabolism and LC-MS/MS Analysis.

Metabolic_Pathway_Hypothesis Tecovirimat Tecovirimat Hydrolysis Amide Hydrolysis Tecovirimat->Hydrolysis Major Pathway (Human) Glucuronidation Glucuronidation (UGT1A1/1A4) Tecovirimat->Glucuronidation Major Pathway (Human) Metabolite_TFMBA TFMBA (4-trifluoromethyl benzoic acid) Hydrolysis->Metabolite_TFMBA Metabolite_M4 Metabolite M4 Hydrolysis->Metabolite_M4 Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Metabolite_M5 Metabolite M5 Metabolite_M4->Metabolite_M5

Figure 2: Hypothesized Metabolic Pathways of Tecovirimat in Humans.

References

A Comparative Analysis of the Cytochrome P450 Induction Potential of Tecovirimat and its Major Metabolite, M4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytochrome P450 (CYP) enzyme induction potential of the antiviral drug Tecovirimat and its primary metabolite, M4. The data presented is compiled from publicly available pharmacological reviews from the U.S. Food and Drug Administration (FDA) to assist researchers in understanding the drug-drug interaction profile of Tecovirimat.

Executive Summary

Tecovirimat and its major metabolite, M4, have been evaluated for their potential to induce key drug-metabolizing CYP enzymes. In vitro studies using primary human hepatocytes have demonstrated that both Tecovirimat and M4 can induce the mRNA expression of CYP2B6 and CYP3A4. Notably, no induction of CYP1A2 was observed for either compound. Tecovirimat is classified as a weak inducer of CYP3A4. While precise EC50 and Emax values for a direct quantitative comparison are not publicly available, the existing data provides valuable insights into the relative induction potential of the parent drug and its metabolite.

Quantitative Data Summary

The following tables summarize the available quantitative data on the CYP induction potential of Tecovirimat and M4.

Table 1: Comparison of CYP Induction Potential of Tecovirimat and M4

CYP IsoformTecovirimatM4 (Metabolite)
CYP1A2 No induction observed.No induction observed.
CYP2B6 Inducer. Increased activity by 2 to 5-fold at 100 µM.Inducer. Showed 27% and 60% of phenobarbital induction at 104 µM and 412 µM, respectively[1].
CYP3A4 Weak inducer. Increased activity by 3 to 12-fold at 100 µM[1].Inducer. mRNA expression induced at concentrations >10 µM[1].

Signaling Pathways in CYP Induction

The induction of CYP2B6 and CYP3A4 is primarily mediated by the activation of the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). CYP1A2 induction is mainly regulated by the Aryl Hydrocarbon Receptor (AhR). The observed induction of CYP2B6 and CYP3A4 by Tecovirimat and M4 suggests an interaction with the PXR and/or CAR signaling pathways. The lack of CYP1A2 induction indicates minimal to no interaction with the AhR pathway.

CYP_Induction_Pathways cluster_PXR_CAR PXR/CAR Pathway cluster_AhR AhR Pathway Tecovirimat / M4 Tecovirimat / M4 PXR_CAR PXR / CAR (in cytoplasm) Tecovirimat / M4->PXR_CAR binds & activates PXR_CAR_active Activated PXR / CAR (in nucleus) PXR_CAR->PXR_CAR_active translocates PXR_RXR PXR-RXR Heterodimer PXR_CAR_active->PXR_RXR heterodimerizes with RXR RXR RXR->PXR_RXR CYP3A4_2B6_Gene CYP3A4/2B6 Gene PXR_RXR->CYP3A4_2B6_Gene binds to response element CYP3A4_2B6_mRNA CYP3A4/2B6 mRNA CYP3A4_2B6_Gene->CYP3A4_2B6_mRNA initiates transcription CYP3A4_2B6_Protein CYP3A4/2B6 Protein (Increased Metabolism) CYP3A4_2B6_mRNA->CYP3A4_2B6_Protein translation Tecovirimat / M4_AhR Tecovirimat / M4 AhR AhR (in cytoplasm) Tecovirimat / M4_AhR->AhR no significant binding AhR_ARNT AhR-ARNT Complex ARNT ARNT CYP1A2_Gene CYP1A2 Gene CYP1A2_mRNA CYP1A2 mRNA CYP1A2_Protein CYP1A2 Protein

Caption: Simplified signaling pathways for CYP induction.

Experimental Protocols

The following sections describe the general methodologies employed in the in vitro studies to assess the CYP induction potential of Tecovirimat and M4, as referenced in the FDA pharmacology review.

In Vitro CYP Induction Assay in Primary Human Hepatocytes

This assay is the gold standard for evaluating the potential of a drug to induce CYP enzymes.

Objective: To determine the fold-induction of CYP1A2, CYP2B6, and CYP3A4 enzyme activity or mRNA expression following treatment with Tecovirimat or M4.

Methodology:

  • Cell Culture: Cryopreserved primary human hepatocytes from at least three different donors are thawed and plated in a suitable culture medium. The cells are allowed to attach and form a monolayer.

  • Compound Treatment: After an initial stabilization period, the hepatocytes are treated with various concentrations of Tecovirimat, M4, or a vehicle control (e.g., DMSO). Positive controls, such as omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4, are run in parallel. The treatment typically lasts for 48 to 72 hours, with the medium and test compounds being replenished daily.

  • Endpoint Analysis:

    • Enzyme Activity: Following the treatment period, the cells are incubated with a cocktail of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, and midazolam for CYP3A4). The formation of the respective metabolites is quantified using LC-MS/MS. The enzyme activity is then compared to the vehicle control to determine the fold-induction.

    • mRNA Expression: Alternatively, total RNA is extracted from the hepatocytes. The relative mRNA expression levels of the target CYP genes are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The data is normalized to a housekeeping gene, and the fold-change in expression relative to the vehicle control is calculated.

  • Data Analysis: The concentration-response data is plotted to determine the maximal induction (Emax) and the concentration that produces 50% of the maximal response (EC50).

CYP_Induction_Workflow cluster_workflow Experimental Workflow: In Vitro CYP Induction Assay cluster_endpoints Endpoint Analysis start Start: Cryopreserved Human Hepatocytes thaw_plate Thaw and Plate Hepatocytes start->thaw_plate stabilize Stabilization Period thaw_plate->stabilize treat Treat with Tecovirimat, M4, or Controls (48-72 hours) stabilize->treat activity Enzyme Activity Assay (Probe Substrate Incubation) treat->activity mrna mRNA Expression Analysis (RNA Extraction & qRT-PCR) treat->mrna lcms LC-MS/MS Analysis of Metabolites activity->lcms data_analysis Data Analysis: Calculate Fold-Induction, EC50, and Emax mrna->data_analysis lcms->data_analysis

Caption: Workflow for in vitro CYP induction assay.

Conclusion

The available data indicates that both Tecovirimat and its major metabolite, M4, are inducers of CYP2B6 and CYP3A4, while neither induces CYP1A2. Tecovirimat is characterized as a weak inducer of CYP3A4. The induction of CYP2B6 by M4 appears to be concentration-dependent. These findings are critical for predicting potential drug-drug interactions when Tecovirimat is co-administered with other therapeutic agents that are substrates of these CYP enzymes. Further studies to elucidate the precise EC50 and Emax values would allow for a more definitive quantitative risk assessment. Researchers and clinicians should consider these induction potentials when designing clinical studies or prescribing Tecovirimat in combination with other medications.

References

A Head-to-Head Comparison of M4 Muscarinic Receptor Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of the M4 muscarinic acetylcholine receptor is critical for understanding its role in neurological disorders and for the development of novel therapeutics. This guide provides an objective comparison of common M4 quantification methods, supported by experimental principles and detailed protocols.

The M4 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Its quantification in various biological samples is a routine yet crucial step in both basic research and drug discovery pipelines. The choice of quantification method can significantly impact experimental outcomes, and therefore, a thorough understanding of the available techniques is essential. This guide explores four widely used methods for M4 receptor quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Radioligand Binding Assay, Western Blotting, and Immunohistochemistry (IHC).

Comparative Analysis of M4 Quantification Methods

The selection of an appropriate M4 quantification method depends on several factors, including the research question, sample type, required sensitivity and specificity, and available resources. The following table summarizes the key characteristics of each method to facilitate an informed decision.

MethodPrincipleSample TypeThroughputQuantitative CapabilityKey AdvantagesKey Limitations
ELISA Antigen-antibody interaction in a microplate format, with enzymatic signal amplification.Cell lysates, tissue homogenates, serum, plasma.HighQuantitativeHigh sensitivity, high throughput, relatively simple and fast.Dependent on antibody specificity, may not distinguish between receptor conformational states.
Radioligand Binding Assay Measures the binding of a radioactively labeled ligand to the receptor.Cell membranes, tissue homogenates.Medium to HighQuantitative (Bmax and Kd)Gold standard for receptor density and affinity, highly sensitive and specific.Requires handling of radioactive materials, specialized equipment, may not be suitable for all labs.
Western Blotting Separation of proteins by size, followed by antibody-based detection.Cell lysates, tissue homogenates.Low to MediumSemi-quantitative to QuantitativeProvides information on protein size and integrity, widely accessible.Less sensitive than other methods, can be labor-intensive, quantification requires careful normalization.
Immunohistochemistry (IHC) In situ detection of antigens in tissue sections using antibodies.Fixed or frozen tissue sections.LowSemi-quantitativeProvides spatial information on receptor localization within tissues.Quantification can be challenging and subjective, dependent on antibody specificity and tissue processing.

M4 Receptor Signaling Pathway

The M4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs).[1][2][3]

M4_Signaling_Pathway cluster_membrane cluster_cytosol ACh Acetylcholine M4R M4 Receptor ACh->M4R G_protein Gi/o Protein M4R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_betagamma->GIRK Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation K_ion K+ Efflux Efflux

M4 Receptor Signaling Pathway

Experimental Workflows

The following diagrams illustrate the general workflows for the discussed M4 quantification methods.

Quantification_Workflows cluster_ELISA ELISA Workflow cluster_Radioligand Radioligand Binding Assay Workflow cluster_WesternBlot Western Blot Workflow cluster_IHC Immunohistochemistry Workflow elisa1 Coat plate with capture antibody elisa2 Add sample (containing M4) elisa1->elisa2 elisa3 Add detection antibody elisa2->elisa3 elisa4 Add enzyme-conjugated secondary antibody elisa3->elisa4 elisa5 Add substrate and measure signal elisa4->elisa5 radio1 Prepare cell membranes or tissue homogenates radio2 Incubate with radioligand radio1->radio2 radio3 Separate bound and free ligand radio2->radio3 radio4 Quantify radioactivity radio3->radio4 wb1 Sample preparation (lysis) wb2 SDS-PAGE wb1->wb2 wb3 Protein transfer to membrane wb2->wb3 wb4 Blocking wb3->wb4 wb5 Primary antibody incubation wb4->wb5 wb6 Secondary antibody incubation wb5->wb6 wb7 Detection and quantification wb6->wb7 ihc1 Tissue fixation and sectioning ihc2 Antigen retrieval ihc1->ihc2 ihc3 Blocking ihc2->ihc3 ihc4 Primary antibody incubation ihc3->ihc4 ihc5 Secondary antibody incubation ihc4->ihc5 ihc6 Detection and imaging ihc5->ihc6

M4 Quantification Method Workflows

Detailed Experimental Protocols

Below are generalized protocols for each quantification method. It is important to note that these are starting points, and optimization will be necessary for specific antibodies, reagents, and sample types.

M4 Receptor ELISA Protocol (Sandwich ELISA)
  • Coating: Dilute the M4-specific capture antibody in coating buffer and add to the wells of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add standards and samples (cell lysates, tissue homogenates, etc.) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated M4-specific detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and determine the concentration of M4 in the samples.

M4 Receptor Radioligand Binding Assay Protocol
  • Membrane Preparation: Homogenize cells or tissues expressing the M4 receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, competing non-labeled ligand (for competition assays) or buffer (for saturation assays), and the prepared membranes.

  • Radioligand Addition: Add a known concentration of a suitable M4-selective radioligand (e.g., [³H]-NMS) to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of a non-labeled competitor) from total binding. For saturation assays, calculate the Bmax (receptor density) and Kd (ligand affinity). For competition assays, calculate the Ki (inhibitory constant) of the competing ligand.[4]

M4 Receptor Quantitative Western Blot Protocol
  • Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[5]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the M4 receptor overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensity using densitometry software. Normalize the M4 signal to a loading control (e.g., GAPDH or β-actin) to ensure accurate quantification.

M4 Receptor Immunohistochemistry Protocol
  • Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Dissect the tissue of interest and post-fix in 4% PFA. Cryoprotect the tissue in a sucrose solution. Embed the tissue in OCT compound and freeze.

  • Sectioning: Cut thin sections (e.g., 10-40 µm) of the frozen tissue using a cryostat and mount them on slides.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope. This can be done by heat-induced (e.g., using citrate buffer) or enzymatic methods.

  • Permeabilization and Blocking: Permeabilize the tissue sections with a detergent (e.g., Triton X-100) in PBS. Block non-specific binding with a blocking solution (e.g., PBS containing normal serum and BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the M4-specific primary antibody overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the sections with a mounting medium.

  • Imaging and Analysis: Visualize the staining using a fluorescence microscope. For quantitative analysis, measure the fluorescence intensity or the number of positive cells in defined regions of interest using image analysis software.

Conclusion

The quantification of the M4 muscarinic receptor is a fundamental aspect of neuroscience and pharmacological research. Each of the described methods—ELISA, radioligand binding assay, Western blotting, and immunohistochemistry—offers distinct advantages and is suited for different experimental needs. While radioligand binding assays remain the gold standard for determining receptor density and affinity, ELISA provides a high-throughput alternative for quantifying total receptor protein. Western blotting is invaluable for confirming protein size and performing semi-quantitative analysis, and immunohistochemistry offers crucial spatial information about receptor distribution in tissues. A comprehensive understanding of these techniques will empower researchers to select the most appropriate method for their specific research goals, ultimately leading to more robust and reliable data in the study of the M4 receptor.

References

Establishing Linearity and Range for Tecovirimat M4 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to establish linearity and range for bioanalytical assays of Tecovirimat M4, a primary metabolite of the antiviral drug Tecovirimat. The protocols and data presented are based on established guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) for bioanalytical method validation. While specific experimental data for a dedicated Tecovirimat M4 assay is not publicly available, this guide leverages data from a validated Tecovirimat assay and general principles of bioanalytical chemistry to provide a robust framework for researchers.

Comparative Analysis of Assay Performance

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and sensitive technique for the quantification of drug metabolites in biological matrices. The following table summarizes representative data for establishing the linearity and range of a Tecovirimat M4 assay, compared with the parent drug, Tecovirimat, and another antiviral agent, Remdesivir, to provide context for expected performance.

ParameterTecovirimat M4 (Representative)Tecovirimat[1]Remdesivir (Representative)
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 5 - 2000 ng/mL10 - 2500 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995> 0.99≥ 0.99
Number of Calibration Standards 8Not Specified7
Accuracy (% Bias) Within ±15% (±20% at LLOQ)< 15%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 15%≤ 15% (≤ 20% at LLOQ)

Experimental Protocols

Establishing the linearity and analytical range of a bioanalytical method is a critical component of its validation, ensuring that the assay can accurately and precisely quantify the analyte over a specific concentration range.

Preparation of Calibration Standards and Quality Controls
  • Stock Solution Preparation: Prepare a primary stock solution of Tecovirimat M4 analytical standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with the same solvent.

  • Calibration Standards: Spike an appropriate volume of the working solutions into a blank biological matrix (e.g., human plasma) to create a minimum of six to eight non-zero calibration standards spanning the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC

    • High QC (within 80% of the Upper Limit of Quantification)

Linearity Assessment
  • Sample Analysis: Analyze the calibration standards in at least three independent analytical runs.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Regression Analysis: Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis to the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Range Determination

The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).

  • LLOQ and ULOQ Definition: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically ≤ 20%). The ULOQ is the highest concentration on the calibration curve that meets the same criteria (typically ≤ 15%).

  • Intra- and Inter-Day Accuracy and Precision: Analyze the QC samples in replicate (n=5) within a single run and across multiple runs on different days to determine the intra- and inter-day accuracy and precision.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in establishing the linearity and range of a bioanalytical assay.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock & Working Solutions cal_standards Prepare Calibration Standards stock->cal_standards qc_samples Prepare QC Samples stock->qc_samples analysis Analyze Samples via LC-MS/MS cal_standards->analysis qc_samples->analysis linearity Assess Linearity (r² ≥ 0.99) analysis->linearity range Determine Analytical Range (LLOQ & ULOQ) linearity->range accuracy_precision Evaluate Accuracy & Precision range->accuracy_precision

Caption: Workflow for Linearity and Range Determination.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow from sample preparation to the final determination of a validated analytical range, highlighting the critical decision points and acceptance criteria based on regulatory guidelines.

G start Start: Method Development prep Prepare Standards & QCs start->prep analyze Analyze Samples prep->analyze curve Construct Calibration Curve analyze->curve linearity_check Linearity Acceptable? (r² ≥ 0.99) curve->linearity_check accuracy_check Accuracy & Precision Acceptable? (Within ±15%/±20%) linearity_check->accuracy_check Yes revise Revise Method linearity_check->revise No validated Validated Analytical Range Established accuracy_check->validated Yes accuracy_check->revise No revise->start

Caption: Decision Flow for Assay Validation.

References

Navigating Bioanalytical Frontiers: A Comparative Guide to Tecovirimat M4 Bioanalysis Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of antiviral therapeutic monitoring, this guide offers a comparative analysis of the accuracy and precision of bioanalytical methods for Tecovirimat, the antiviral agent used to treat orthopoxvirus infections. This report provides a detailed look at the performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Tecovirimat in human plasma, alongside comparative data for Cidofovir, another antiviral agent, to offer a broader perspective on bioanalytical standards.

This guide adheres to stringent data presentation and experimental protocol standards to ensure clarity and reproducibility. All quantitative data is summarized in structured tables, and detailed methodologies for the cited experiments are provided. Furthermore, this guide utilizes Graphviz visualizations to illustrate experimental workflows and logical relationships, enhancing comprehension of the complex processes involved in bioanalytical method validation.

Performance Benchmark: Accuracy and Precision in Antiviral Bioanalysis

The cornerstone of reliable pharmacokinetic and pharmacodynamic studies lies in the accuracy and precision of the bioanalytical methods used to quantify drug concentrations in biological matrices. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, setting the standards for acceptability.[1] Generally, for a bioanalytical method to be considered valid, the accuracy and precision should be within ±15% of the nominal concentration for quality control (QC) samples, and within ±20% for the lower limit of quantification (LLOQ).

Tecovirimat Bioanalysis: A Closer Look

A validated LC-MS/MS method for the quantification of Tecovirimat in human plasma has demonstrated robust performance in terms of accuracy and precision. The method, which utilizes a one-step extraction procedure, has been shown to be suitable for clinical, preclinical, pharmacokinetic, and toxicity studies.

Table 1: Accuracy and Precision Data for Tecovirimat Bioanalysis (LC-MS/MS in Human Plasma)

Quality Control LevelIntra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
Low< 15%< 15%< 15%< 15%
Medium< 15%< 15%< 15%< 15%
High< 15%< 15%< 15%< 15%

Data sourced from a study on the development and validation of an LC-MS/MS method for Tecovirimat quantification in human plasma.

Comparative Analysis: Cidofovir Bioanalytical Performance

To provide a comparative context, this guide includes accuracy and precision data from a validated LC-MS/MS method for the antiviral drug Cidofovir in human plasma.

Table 2: Accuracy and Precision Data for Cidofovir Bioanalysis (LC-MS/MS in Human Plasma)

Quality Control LevelAccuracy (% of Nominal)Intra-assay Precision (% CV)Inter-assay Precision (% CV)
Low101.6 - 105.7%4.1 - 5.4%5.6 - 6.8%
Medium101.6 - 105.7%4.1 - 5.4%5.6 - 6.8%
High101.6 - 105.7%4.1 - 5.4%5.6 - 6.8%

Data sourced from a publication detailing a sensitive and specific method for the determination of Cidofovir in human plasma.

While efforts were made to include comparative data for Brincidofovir, another relevant antiviral, specific publicly available accuracy and precision data for its bioanalysis in human plasma could not be identified at the time of this publication. Validated methods for Brincidofovir in biological matrices have been reported, but the detailed quantitative performance characteristics were not available for a direct comparison.

Unveiling the Methodology: Experimental Protocols

The reliability of the presented data is intrinsically linked to the meticulous execution of the underlying experimental protocols. Below are the detailed methodologies for the bioanalytical assays of Tecovirimat and Cidofovir.

Tecovirimat LC-MS/MS Bioanalytical Method

Sample Preparation: A one-step protein precipitation method is employed. To a plasma sample, an internal standard solution is added, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A small, precise volume of the extracted sample.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Tecovirimat and its internal standard.

Cidofovir LC-MS/MS Bioanalytical Method

Sample Preparation: A solid-phase extraction (SPE) procedure is utilized for sample clean-up and concentration. Plasma samples are loaded onto an appropriate SPE cartridge, which is then washed to remove interferences. The analyte is subsequently eluted with a suitable solvent, and the eluate is evaporated to dryness and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.

  • Flow Rate: A consistent flow rate to ensure reproducible retention times.

  • Injection Volume: A defined volume of the reconstituted sample.

Mass Spectrometric Detection:

  • Ionization Mode: ESI in the appropriate polarity.

  • Detection: MRM is employed to monitor the characteristic transitions of Cidofovir and its internal standard.

Visualizing the Process: Experimental Workflow and Logical Relationships

To further elucidate the methodologies and comparative aspects, the following diagrams have been generated using the DOT language.

Tecovirimat_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection supernatant_collection->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_review Data Review & Reporting quantification->data_review

Caption: Experimental workflow for Tecovirimat bioanalysis.

Bioanalytical_Method_Validation_Parameters Validation Bioanalytical Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% CV) Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Stability Stability Validation->Stability Recovery Recovery Validation->Recovery

Caption: Key parameters in bioanalytical method validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tecovirimat Metabolite M4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides comprehensive, step-by-step guidance on the proper disposal procedures for Tecovirimat metabolite M4. The information herein is intended to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the absence of specific disposal protocols for this particular metabolite, the following procedures are based on established best practices for the disposal of non-hazardous and potentially hazardous chemical waste derived from pharmaceutical research.

Understanding this compound

Tecovirimat is an antiviral drug effective against orthopoxviruses. In the body, it is metabolized into several substances. One of the major metabolites is designated as M4.

Key Characteristics of this compound:

PropertyDescriptionCitation
Chemical Name N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine[1][2]
Formation Formed by the amide hydrolysis of the parent drug, Tecovirimat.[2]
Pharmacological Activity Considered to be pharmacologically inactive.[1][2][3]

While M4 is pharmacologically inactive, it is crucial to handle its disposal with the same rigor as any other synthetic chemical compound in a laboratory setting, as its environmental impact and full range of chemical properties are not extensively documented.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.

Step 1: Waste Characterization and Segregation

Proper disposal begins with correctly identifying and segregating the waste stream.

  • Identify Waste Type: Determine the physical state of the M4 waste (e.g., solid, liquid solution).

  • Segregate at Source: Do not mix M4 waste with other chemical waste streams unless they are compatible. Keep it separate from:

    • Biohazardous waste

    • Radioactive waste

    • Sharps

    • General laboratory trash

Step 2: Waste Containment and Labeling

Proper containment and labeling are critical for safety and compliance.

  • Select Appropriate Containers: Use containers that are chemically compatible with the waste. For organic compounds like M4, glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Label Containers Clearly: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" (as a precautionary measure)

    • Full chemical name: "this compound" or "N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine"

    • Any known hazards (e.g., if dissolved in a flammable solvent)

    • Accumulation start date

    • Principal investigator's name and laboratory contact information

Step 3: Storage of Waste

Waste must be stored safely prior to disposal.

  • Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: Place waste containers in a secondary containment tray to prevent spills.

  • Keep Containers Closed: Ensure container lids are securely fastened at all times, except when adding waste.

Step 4: Disposal Procedures

The final disposal of the waste must be handled by a licensed hazardous waste management company.

  • Do Not Dispose in Standard Waste Streams: It is imperative that this compound waste is not disposed of down the sink or in the regular trash.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Maintain Records: Keep a log of all chemical waste generated and disposed of, in accordance with your institution's policies and local regulations. The US Department of Health and Human Services requires reporting and tracking of TPOXX (Tecovirimat) inventory, usage, and disposal.[4]

Experimental Workflow for Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal start Generation of Tecovirimat M4 Waste characterize Characterize Waste (Solid/Liquid) start->characterize segregate Segregate from Other Waste Streams characterize->segregate contain Use Chemically Compatible Container segregate->contain label_waste Label with Contents, Hazards, and Date contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_contain Use Secondary Containment store->secondary_contain contact_ehs Contact EHS for Waste Pickup secondary_contain->contact_ehs professional_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->professional_disposal record Maintain Disposal Records professional_disposal->record

References

Personal protective equipment for handling Tecovirimat metabolite M4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel handling Tecovirimat metabolite M4. The following procedures are designed to ensure a safe working environment and proper disposal of waste materials.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.[1] The recommended PPE is based on standard laboratory safety protocols for active pharmaceutical ingredients (APIs).[2][3]

PPE ItemSpecificationRationale
Gloves Nitrile or other compatible chemical-resistant gloves.To prevent skin contact with the compound.[4]
Eye Protection Safety glasses with side shields or goggles.To protect the eyes from splashes or airborne particles.[4][5]
Lab Coat A clean, buttoned lab coat.To protect skin and clothing from contamination.[2][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating aerosols or handling fine powders.[6][7]To prevent inhalation of the compound.[8]

Handling Procedures

All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[9] Adherence to good laboratory practices is essential.[10]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment and materials should be readily available.

  • Donning PPE: Put on all required PPE as specified in the table above. Gloves should be inspected for any defects before use.[4]

  • Weighing and Aliquoting: If weighing the solid compound, perform this task in a ventilated balance enclosure or a chemical fume hood to control airborne particles.[3]

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent self-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[2]

Emergency Procedures

In the event of an accidental exposure, follow these procedures:

Exposure TypeAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4][8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][8]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations.[11][12]

Waste Segregation and Disposal:

  • Solid Waste: Contaminated items such as gloves, bench paper, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[12][14]

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[13]

Visual Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh/Aliquot in Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.